molecular formula C5H12Cl2N2O B1527993 4-Aminopiperidin-2-one dihydrochloride CAS No. 1956307-86-0

4-Aminopiperidin-2-one dihydrochloride

Número de catálogo: B1527993
Número CAS: 1956307-86-0
Peso molecular: 187.06 g/mol
Clave InChI: HTIAYDWXSSLYBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Aminopiperidin-2-one dihydrochloride is a useful research compound. Its molecular formula is C5H12Cl2N2O and its molecular weight is 187.06 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Amino-piperidin-2-one dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Aminopiperidin-2-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminopiperidin-2-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-aminopiperidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.2ClH/c6-4-1-2-7-5(8)3-4;;/h4H,1-3,6H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIAYDWXSSLYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956307-86-0
Record name 4-aminopiperidin-2-one dihydrochloride
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Foundational & Exploratory

Technical Guide: 4-Amino-2-piperidinone Hydrochloride (CAS No. 1260883-24-6)

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the verification, handling, and application of a versatile synthetic building block.

Introduction

4-Amino-2-piperidinone hydrochloride, with the definitive CAS number 1260883-24-6, is a pivotal heterocyclic building block in modern medicinal chemistry.[1] Its unique structure, featuring a lactam ring and a primary amine, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth analysis of its chemical identity, a robust protocol for its verification and handling, and insights into its application in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

While sometimes erroneously referred to as a "dihydrochloride," the chemical structure of 4-amino-2-piperidinone, containing one basic primary amine and a non-basic amide nitrogen, logically forms a monohydrochloride salt. This distinction is critical for accurate stoichiometric calculations in synthesis and for the correct interpretation of analytical data.

Chemical Identity and Properties

A thorough understanding of the physicochemical properties of 4-Amino-2-piperidinone Hydrochloride is fundamental to its effective use in research and development.

PropertyValueSource
CAS Number 1260883-24-6[1]
Molecular Formula C₅H₁₁ClN₂O[1]
Molecular Weight 150.61 g/mol [1]
IUPAC Name 4-aminopiperidin-2-one hydrochloride
Appearance Typically a white to off-white solid
Solubility Soluble in water and polar organic solvents like methanol and DMSO[2]
Storage Store at -20°C for long-term stability.[1] The compound can be shipped at room temperature.[1]

The Rationale for Synthesis: A Strategic Building Block

The piperidine moiety is a prevalent structural feature in numerous natural products and approved pharmaceuticals.[3] The strategic incorporation of an amino group and a lactam functionality in 4-Amino-2-piperidinone Hydrochloride provides synthetic chemists with versatile handles for molecular elaboration. This structure is particularly valuable in creating libraries of compounds for high-throughput screening and in the rational design of molecules targeting specific biological pathways.

The lactam portion of the molecule can participate in hydrogen bonding and other non-covalent interactions within a biological target, while the primary amine serves as a key nucleophile for the introduction of a wide array of substituents. This dual functionality is a cornerstone of its utility in constructing complex molecular architectures.

Verification Protocol: Ensuring Compound Integrity

The identity and purity of starting materials are paramount in any synthetic workflow. This section outlines a comprehensive, self-validating protocol for the verification of 4-Amino-2-piperidinone Hydrochloride.

Logical Flow of Verification

The verification process should follow a logical progression from basic physical characterization to more definitive spectroscopic analysis.

Caption: Verification workflow for 4-Amino-2-piperidinone Hydrochloride.

Step-by-Step Analytical Procedures

3.2.1. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the free base and identify the characteristic isotopic pattern of the hydrochloride salt.

  • Method: Electrospray ionization (ESI) in positive mode is recommended.

  • Expected Results: The mass spectrum should show a prominent peak for the protonated free base [M+H]⁺ at m/z 115.08. The presence of the hydrochloride salt may be inferred from the isotopic pattern, though the chloride ion is often not directly observed.

  • Rationale: This technique provides a rapid and accurate determination of the molecular weight, a fundamental characteristic of the compound.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure by analyzing the chemical environment of each proton and carbon atom.

  • Method: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • Expected ¹H NMR (Predicted): The spectrum is expected to show signals corresponding to the protons on the piperidine ring. The chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl group and the protonated amino group. Protons adjacent to the nitrogen and carbonyl groups will appear at lower field (higher ppm).

  • Expected ¹³C NMR (Predicted): The spectrum should display five distinct signals for the five carbon atoms in the piperidine ring. The carbonyl carbon will be the most downfield signal (typically >170 ppm).[4]

  • Rationale: NMR provides the most definitive structural information, confirming the connectivity of atoms and the overall molecular framework.

3.2.3. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Method: The spectrum can be obtained using a KBr pellet or as a thin film.

  • Expected Absorptions:

    • N-H stretch (amine salt): Broad absorption in the range of 3200-2800 cm⁻¹.

    • C=O stretch (lactam): Strong absorption around 1650-1680 cm⁻¹.

    • N-H bend (amine): Absorption around 1600 cm⁻¹.

  • Rationale: IR spectroscopy is a quick and effective method to confirm the presence of the essential lactam and amine hydrochloride functionalities.

3.2.4. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Method: A reversed-phase HPLC method with a C18 column and a mobile phase gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% TFA or formic acid) is suitable.[5] Detection can be performed using a UV detector.

  • Rationale: HPLC is a quantitative technique that separates the main compound from any impurities, providing a precise measure of its purity.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling 4-Amino-2-piperidinone Hydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.[1] For long-term storage, a temperature of -20°C is recommended to maintain optimal stability.[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.[6]

Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis

The 4-aminopiperidine scaffold is a key component in a number of potent and selective kinase inhibitors.[8] This section outlines a representative synthetic protocol for the elaboration of 4-Amino-2-piperidinone Hydrochloride into a more complex, drug-like molecule.

Rationale for Use in Kinase Inhibitor Scaffolds

Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 4-aminopiperidine moiety can be strategically employed to interact with the hinge region of the kinase active site, a common anchoring point for many inhibitors. The amino group provides a vector for the introduction of substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Experimental Workflow: Synthesis of an N-Aryl-4-aminopiperidin-2-one Derivative

This protocol describes a typical reductive amination reaction, a robust and widely used method for forming C-N bonds.

Sources

4-Amino-2-piperidinone vs 4-Aminopiperidine dihydrochloride structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 4-Aminopiperidine dihydrochloride (4-AP) and 4-Amino-2-piperidinone (4-A-2-P) . While sharing a piperidine skeleton, the introduction of a carbonyl group at the C2 position in 4-A-2-P fundamentally alters the electronic landscape, solubility profile, and synthetic utility of the scaffold. This document is designed for medicinal chemists and process engineers, focusing on the "why" behind their reactivity differences and providing self-validating protocols for their handling.

Part 1: Structural & Electronic Architecture

The core distinction lies in the hybridization and basicity of the ring nitrogen.[1] This is not merely a functional group change; it is an electronic switch that dictates the molecule's role in a synthetic sequence.

1.1 The Electronic Switch: Amine vs. Lactam
  • 4-Aminopiperidine (4-AP): A "nucleophilic bomb." Both nitrogens are basic. The ring nitrogen (

    
    ) is a secondary amine (
    
    
    
    , pKa ~11), while the exocyclic nitrogen (
    
    
    ) is a primary amine (
    
    
    , pKa ~10). Without protection, chemoselectivity is difficult to control.
  • 4-Amino-2-piperidinone (4-A-2-P): A "selective scaffold." The

    
     carbonyl locks the ring nitrogen into a planar amide resonance structure (
    
    
    
    character). This renders
    
    
    non-nucleophilic and non-basic under physiological conditions. The exocyclic
    
    
    amine remains the sole nucleophilic handle.
1.2 Quantitative Comparison
Feature4-Aminopiperidine (2HCl Salt)4-Amino-2-piperidinone (Lactam)
Formula


MW 173.08 g/mol 114.15 g/mol
Ring N Character Basic, Nucleophilic (

)
Neutral, Non-nucleophilic (Amide)
Primary Amine pKa ~10.0 (High)~8.5 (Lowered by inductive effect of C=O)
Solubility Water (++++), MeOH (++), DCM (-)Water (++), MeOH (+++), DCM (++)
IR Signature Broad NH stretch (

)
Sharp C=O stretch (

)
Storage Stability Hygroscopic (Store under

)
Stable solid, prone to hydrolysis at pH < 2
1.3 Structural Visualization (DOT Diagram)

G cluster_0 4-Aminopiperidine (4-AP) cluster_1 4-Amino-2-piperidinone (4-A-2-P) node_4AP 4-AP (Nucleophilic Bomb) N1_AP Ring N1 Secondary Amine pKa ~11 node_4AP->N1_AP N4_AP Exocyclic N4 Primary Amine pKa ~10 node_4AP->N4_AP Switch Structural Divergence: C2 Carbonyl Effect node_4AP->Switch node_Lactam 4-A-2-P (Selective Scaffold) N1_Lac Ring N1 Amide (Lactam) Non-Basic node_Lactam->N1_Lac N4_Lac Exocyclic N4 Primary Amine Sole Nucleophile node_Lactam->N4_Lac Switch->node_Lactam Oxidation state change

Caption: Figure 1. Electronic divergence of the piperidine scaffold. The C2 carbonyl (red path) neutralizes the ring nitrogen, enabling chemoselective reactions at N4 without protection groups.

Part 2: Reactivity & Synthetic Utility

As an application scientist, choosing between these two depends on your target pharmacophore and synthetic strategy.

2.1 4-Aminopiperidine: The "Protect-Then-React" Workflow

Because 4-AP is a diamine, you cannot react it directly with an electrophile (like an acid chloride) without getting a mixture of N1, N4, and bis-acylated products.

  • Strategy: You must use orthogonal protection.

  • Common Pathway: 4-AP

    
     N-Boc-4-AP 
    
    
    
    Functionalize N4
    
    
    Deprotect N1.
  • Critical Note: The dihydrochloride salt (2HCl) is acidic. In reductive aminations, you must neutralize it with exactly 2 equivalents of base (e.g.,

    
     or DIPEA) to liberate the free amine, or the imine formation will be sluggish.
    
2.2 4-Amino-2-piperidinone: The "Direct Functionalization" Workflow

The lactam is a "masked" piperidine. Since the ring nitrogen is an amide, it will not react with mild electrophiles.

  • Strategy: Direct reaction at N4.

  • Advantage: Eliminates two steps (protection/deprotection) from the synthetic sequence.

  • Risk: The lactam ring is stable to mild acid/base but will hydrolyze to the linear amino acid (5-amino-valeric acid derivative) under refluxing strong acid (6M HCl) or strong base (NaOH).

2.3 Decision Logic for Researchers

Reactivity Start Target Molecule Needs: Q1 Is the Ring Nitrogen part of an Amide/Urea? Start->Q1 Q2 Is the Ring Nitrogen a Basic Amine? Q1->Q2 No RouteA Use 4-Amino-2-piperidinone Q1->RouteA Yes (Lactam Target) RouteB Use 4-Aminopiperidine (2HCl) Q2->RouteB Yes (Piperidine Target) StepA Direct Reaction at N4 (No Protection Needed) RouteA->StepA StepB 1. Neutralize Salt 2. Selective Protection (Boc) 3. React N4 RouteB->StepB

Caption: Figure 2. Synthetic decision tree. Use the lactam (red) for direct N4 functionalization; use the piperidine (blue) when a basic ring nitrogen is required in the final pharmacophore.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoints" ensure the reaction is proceeding correctly before you commit to the next step.

Protocol A: Free-Basing 4-Aminopiperidine 2HCl for Reductive Amination

Context: The 2HCl salt is stable but unreactive. This protocol generates the reactive free base in situ.

  • Dissolution: Suspend 1.0 eq of 4-Aminopiperidine 2HCl in Methanol (0.2 M concentration). Note: It will not fully dissolve initially.

  • Neutralization: Add 2.2 eq of DIPEA (Diisopropylethylamine) dropwise.

    • Checkpoint: The suspension should clear to a homogeneous solution as the HCl is scavenged. If it remains cloudy after 10 mins, add MeOH until clear.

  • Imine Formation: Add 1.0 eq of the aldehyde/ketone. Stir for 30 mins.

    • Checkpoint: Monitor by TLC or LCMS. Look for the disappearance of the aldehyde peak.

  • Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (

    
    ).
    
  • Quench: After reaction completion, quench with saturated

    
    . Extract with DCM/Isopropanol (3:1) to ensure the polar amine is recovered.
    
Protocol B: Selective N-Acylation of 4-Amino-2-piperidinone

Context: Exploiting the non-nucleophilic nature of the lactam nitrogen.

  • Setup: Dissolve 1.0 eq of 4-Amino-2-piperidinone in dry DCM (0.1 M).

  • Base: Add 1.2 eq of Triethylamine (

    
    ).
    
  • Addition: Add 1.1 eq of Acid Chloride or Anhydride dropwise at 0°C.

  • Workup: Stir at Room Temp for 2 hours.

    • Checkpoint: Take an aliquot for IR spectroscopy. The appearance of a new Amide I band (~1640 cm-1) alongside the Lactam band (~1660 cm-1) confirms N4 acylation.

  • Purification: The lactam ring is polar. If the product is water-soluble, avoid aqueous workup; instead, evaporate solvent and purify via silica flash chromatography (DCM:MeOH gradient).

Part 4: Analytical Characterization

Distinguishing these structures is critical during QC (Quality Control).

Method4-Aminopiperidine (2HCl)4-Amino-2-piperidinone
1H NMR

-protons (pos 2,6) appear at ~3.0-3.5 ppm.

-protons at pos 3 are shifted upfield (~2.4 ppm); pos 6 remains ~3.2 ppm.
IR Spec No carbonyl band. Strong NH stretches.Diagnostic Lactam C=O at 1660-1680 cm

.
Mass Spec M+H = 101.1 (Free base)M+H = 115.1
pH (1% aq) Acidic (~4-5 due to HCl)Neutral (~7)

References

  • PubChem. (n.d.).[2] 4-Aminopiperidine dihydrochloride (CID 24721308). National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Imming, P., Klar, B., & Dix, D. (2000).[3] Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics. Journal of Medicinal Chemistry, 43(22), 4328–4331.[3] [Link]

  • Stamford, A. W., et al. (2009). Discovery of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]

Sources

A Researcher's Guide to the Nomenclature of 4-Aminopiperidin-2-one: Synonyms and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 4-aminopiperidin-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as a conformationally constrained building block for a diverse array of biologically active agents. Its unique structure, featuring a lactam and a primary amine on a piperidine ring, offers synthetic handles for creating complex molecules with precise three-dimensional architectures. However, the nomenclature for this vital compound can be inconsistent across chemical databases, patents, and scientific literature, leading to potential ambiguity in research and development. This guide provides a comprehensive overview of the synonyms, systematic names, and critical identifiers for 4-aminopiperidin-2-one. Furthermore, it contextualizes its importance through a case study in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating the scaffold's practical utility in drug discovery.

Introduction to a Privileged Scaffold

In drug discovery, certain molecular frameworks appear with remarkable frequency in the structures of successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets through versatile, low-energy binding conformations. The piperidone ring system is one such scaffold.[1]

4-Aminopiperidin-2-one is a derivative of this class, valued for its rigid structure which reduces the entropic penalty upon binding to a target protein. The presence of a lactam (a cyclic amide) and a primary amine at the 4-position provides two key points for synthetic modification, allowing chemists to explore chemical space efficiently and build structure-activity relationships (SAR). This scaffold is a key component in the development of treatments for a range of diseases, from viral infections to neurological disorders.[2][3]

Core Chemical Identifiers and Nomenclature

Accurate communication in science hinges on precise language. For a chemical entity, this means using unambiguous identifiers. The most critical of these are the CAS (Chemical Abstracts Service) Registry Number and the IUPAC (International Union of Pure and Applied Chemistry) name.

A survey of scientific and commercial databases reveals several names for the same core structure, which can arise from different naming conventions (e.g., systematic vs. common) or historical usage. The table below consolidates the essential identifiers for 4-aminopiperidin-2-one.

Identifier Value Reference
Primary Name 4-Aminopiperidin-2-one[4][5]
Systematic (IUPAC) Name 4-aminopiperidin-2-one[6]
CAS Registry Number 5513-66-6[4][5]
Common Synonym 4-Amino-2-piperidone[4][5]
Molecular Formula C₅H₁₀N₂O[4][6]
Molecular Weight 114.15 g/mol [4]
Related Salt CAS No. 1260883-24-6 (Hydrochloride)[7]

It is noteworthy that the parent ring system, piperidin-2-one, is also known as δ-Valerolactam.[8] This lactam nomenclature arises from its conceptual formation via the cyclization of 5-aminopentanoic acid. Consequently, while less common in literature, "4-amino-δ-valerolactam" is a structurally descriptive, albeit rarely used, synonym.

For clarity and reproducibility, the use of the CAS Registry Number, 5513-66-6 , is strongly recommended in all publications and documentation as it is the single most unambiguous identifier for this specific chemical structure.

Caption: Core chemical identifiers for 4-Aminopiperidin-2-one.

Application Case Study: Synthesis of HIV-1 Inhibitors

The utility of the 4-aminopiperidine scaffold is well-documented in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used to treat HIV-1.[1] NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, disrupting its catalytic activity and halting viral replication.[3] The 4-aminopiperidine moiety often serves as a flexible linker, connecting different pharmacophoric elements and optimizing their orientation within the enzyme's binding pocket.[2]

Exemplary Synthetic Protocol: NNRTI Synthesis

The following protocol outlines a generalized, conceptual workflow for incorporating the 4-aminopiperidin-2-one scaffold into a potential NNRTI, based on established synthetic strategies in medicinal chemistry.

Objective: To synthesize a novel NNRTI by coupling a heterocyclic core (Het-Core-LG, where LG is a leaving group like chlorine) with a protected 4-aminopiperidin-2-one derivative.

Step 1: Protection of 4-Aminopiperidin-2-one

  • Rationale: To prevent the primary amine from interfering with subsequent reactions, it is protected, typically with a Boc (tert-butyloxycarbonyl) group.

  • Procedure:

    • Dissolve 4-aminopiperidin-2-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (TEA, 1.2 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup and purify the product by column chromatography to yield N-Boc-4-aminopiperidin-2-one.

Step 2: Nucleophilic Aromatic Substitution (SₙAr)

  • Rationale: The nitrogen of the lactam in the protected piperidone is used as a nucleophile to displace a leaving group on the core heterocyclic structure of the target NNRTI.

  • Procedure:

    • To a solution of N-Boc-4-aminopiperidin-2-one (1.0 eq) in an aprotic polar solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.2 eq) at 0°C.

    • Allow the mixture to stir for 30 minutes to form the corresponding anion.

    • Add the heterocyclic core (Het-Core-LG, 1.1 eq) to the reaction mixture.

    • Heat the reaction to 60-80°C and stir for 12-18 hours, monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After completion, quench the reaction carefully with water, extract the product with an organic solvent, and purify by chromatography.

Step 3: Deprotection of the Amine

  • Rationale: The final step is to remove the Boc protecting group to reveal the primary amine, which may be crucial for the final compound's solubility or binding activity.

  • Procedure:

    • Dissolve the product from Step 2 in DCM.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess acid under reduced pressure. The final product is often isolated as a salt (e.g., TFA or HCl salt), which can be purified by recrystallization or preparative HPLC.

This multi-step process is a self-validating system; the success of each step is confirmed by standard analytical techniques (TLC, LC-MS, NMR) before proceeding to the next, ensuring the integrity of the final compound.

Caption: Generalized workflow for synthesizing an NNRTI.

Conclusion

4-Aminopiperidin-2-one is a molecule of significant strategic importance in pharmaceutical research. Its value as a privileged scaffold is matched by the need for clarity in its identification. Researchers and drug development professionals should prioritize the use of its CAS Registry Number (5513-66-6) to eliminate ambiguity. A thorough understanding of its nomenclature, coupled with knowledge of its synthetic applications, empowers chemists to leverage this versatile building block effectively in the design and creation of next-generation therapeutics.

References

  • Santa Cruz Biotechnology. 4-Amino-2-piperidinone | CAS 5513-66-6.

  • ChemScene. (R)-4-Amino-1-methylpiperidin-2-one | CAS 2200475-69-8.

  • USBiological. 4-Amino-2-piperidinone Hydrochloride | CAS 1260883-24-6.

  • Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs. PubMed.

  • Santa Cruz Biotechnology. 4-Amino-2-piperidinone | CAS 5513-66-6.

  • CymitQuimica. (3S)-3-aminopiperidin-2-one | CAS 34294-79-6.

  • Design and synthesis of novel HIV-1 inhibitors. IOCB Prague.

  • Tokyo Chemical Industry. 4-Aminopiperidine | CAS 13035-19-3.

  • Wikipedia. 4-Amino-2,2,6,6-tetramethylpiperidine.

  • Thermo Fisher Scientific. 4-Aminopiperidine, 95%.

  • Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands. PubMed Central.

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI.

  • NIST WebBook. 2-Piperidinone.

  • ChemicalBook. 4-Aminopiperidine | CAS 13035-19-3.

  • Design and Synthesis of HIV-1 Protease Inhibitors Featuring a Bicyclic Hexahydropyrrolofuran Scaffold. Purdue University Graduate School.

  • PubChemLite. 4-aminopiperidin-2-one hydrochloride.

  • Santa Cruz Biotechnology. 4-Aminopiperidine 2HCl | CAS 35621-01-3.

Sources

Engineering Conformational Rigidity: A Technical Guide to Lactam-Based Amino Acid Mimetics in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Engineering Logic: Thermodynamics of Constraint

In drug discovery, the transition from a linear peptide hit to a bioactive lead is often a battle against entropy. Linear peptides exist as a heterogeneous ensemble of conformers in solution. Binding to a receptor requires the peptide to adopt a specific "bioactive conformation," a process that incurs a significant entropic penalty (


).

Lactam-based mimetics solve this thermodynamic bottleneck by pre-organizing the peptide backbone. By covalently linking the nitrogen of one residue to the


-carbon or side chain of another via a cyclic amide (lactam), we restrict the 

,

, and

dihedral angles.
Thermodynamic Advantage


  • Linear Peptide: High conformational entropy in solution

    
     Large entropic loss upon binding 
    
    
    
    Weaker
    
    
    .
  • Lactam Mimetic: Low conformational entropy (rigidified)

    
     Minimal entropic loss upon binding 
    
    
    
    Stronger
    
    
    .
Visualization: The Entropic Funnel

The following diagram illustrates the thermodynamic rationale behind lactam constraint.

EntropicFunnel Linear Linear Peptide (High Entropy Ensemble) Barrier Entropic Penalty (TΔS loss) Linear->Barrier Folding Complex Receptor-Ligand Complex (Bioactive State) Barrier->Complex Binding Lactam Lactam Mimetic (Pre-organized) Lactam->Complex Direct Binding (Minimized ΔS loss)

Figure 1: Thermodynamic bypass achieved by lactam rigidification. The mimetic avoids the high entropic cost of folding.

Structural Classification: The Freidinger Toolbox

The "Freidinger Lactam" (named after Roger Freidinger's seminal work at Merck) is the archetype of this class. However, the toolbox has expanded to include various ring sizes and connectivity patterns.

Table 1: Lactam Classes and Secondary Structure Mimicry
ClassRing SizeConnectivityPrimary MimicryKey Application
Freidinger Lactam (Agl) 5-membered (

-lactam)

(via sidechain)
Type II'

-turn
GPCR ligands, LHRH agonists

-Lactam
6-membered

Extended turns,

-helix initiation
Protease inhibitors (Thrombin)

-Lactam
4-membered

Serine protease inhibition (covalent)Antibiotics, Elastase inhibitors
Macrocyclic Lactam 12+ memberedSidechain (

)

Sidechain (

)

-Helix Staple
PPI Inhibitors (e.g., p53-MDM2)
The "Golden Standard": The -Lactam (Agl)

The


-amino-

-lactam (Agl) is the most potent constraint for inducing

-turns. By locking the

angle near -120° and the

angle to 180° (trans-amide), it forces the backbone into a reverse turn geometry, critical for receptor recognition in GPCRs and integrins.

Synthetic Methodologies

To ensure reproducibility and scalability, we focus on two distinct protocols: the classic Methionine-based route (high stereocontrol) and the modern Ring-Closing Metathesis (RCM) route (high versatility).

Protocol A: The Classic Freidinger Synthesis (Methionine Route)

Best for: Generating pure Agl dipeptides for SPPS.

Mechanism: Intramolecular alkylation of an amide nitrogen onto a methionine sulfonium salt.

  • Starting Material: Boc-Met-Xaa-OR (Dipeptide).

  • Activation: Treat with Methyl Iodide (MeI) in DMF/MeOH for 24h.

    • Why: Converts the thioether (-SMe) into a dimethylsulfonium cation (

      
      ), an excellent leaving group.
      
  • Cyclization:

    • Dissolve the sulfonium salt in DMF.

    • Add NaH (1.1 eq) at 0°C.

    • Causality: NaH deprotonates the amide nitrogen.[1] The resulting anion performs an intramolecular

      
       attack on the 
      
      
      
      -carbon, displacing
      
      
      .
  • Result: The 5-membered lactam ring is formed with retention of chirality at the

    
    -carbon (usually).
    
Protocol B: Ring-Closing Metathesis (RCM)

Best for: Macrocycles and functionalized side chains.

Mechanism: Ruthenium-catalyzed carbon-carbon double bond formation.

  • Precursors: Incorporate Allylglycine or Homoallylglycine at positions

    
     and 
    
    
    
    .
  • Catalyst: Grubbs II or Hoveyda-Grubbs II (5-10 mol%).

  • Conditions: Reflux in DCE (1,2-Dichloroethane) or Toluene (dilute conditions < 5mM to favor intramolecular cyclization).

  • Hydrogenation:

    
    , Pd/C to saturate the newly formed alkene (optional, depending on desired rigidity).
    
Workflow Visualization

The following diagram details the decision logic for synthesis selection.

SynthesisWorkflow Start Target Design ConstraintType Constraint Type? Start->ConstraintType BetaTurn Tight Turn (Type II') (Freidinger Lactam) ConstraintType->BetaTurn Helix Alpha-Helix Staple (Macrocycle) ConstraintType->Helix MetRoute Methionine Alkylation Route (Stereospecific) BetaTurn->MetRoute RCMRoute RCM Route (Allyl/Homoallyl precursors) Helix->RCMRoute Step1_Met 1. MeI Activation (-S+Me2) MetRoute->Step1_Met Step1_RCM 1. Grubbs II Catalyst RCMRoute->Step1_RCM Step2_Met 2. NaH Cyclization (SN2) Step1_Met->Step2_Met Final Rigidified Peptidomimetic Step2_Met->Final Step2_RCM 2. Hydrogenation (Optional) Step1_RCM->Step2_RCM Step2_RCM->Final

Figure 2: Synthetic decision matrix comparing the classical alkylation route vs. the modern metathesis route.

Biophysical Characterization & Validation

Synthesizing the lactam is only half the battle; validating the conformational mimicry is required.

NMR Spectroscopy (The Gold Standard)
  • NOE Patterns: In a Type II'

    
    -turn stabilized by a lactam, look for a strong Nuclear Overhauser Effect (NOE) between the 
    
    
    
    of residue
    
    
    and the
    
    
    of residue
    
    
    .
  • Temperature Coefficients: Measure amide proton chemical shifts at varying temperatures (

    
    ).
    
    • Values < 3 ppb/K indicate solvent-shielded H-bonds (intramolecular H-bonding), confirming a stable turn.

Circular Dichroism (CD)[1][2]
  • Signature: A Type II

    
    -turn typically displays a maximum at ~200-205 nm and a minimum at ~225 nm (though this varies with side chains).
    
  • Comparison: Overlay the spectra of the lactam mimetic vs. the wild-type peptide. The mimetic should show increased ellipticity (magnitude) if the population of the turn is enriched.

Case Study: LHRH Agonists

The most authoritative example of lactam success is the modification of Luteinizing Hormone-Releasing Hormone (LHRH).

  • Native Sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu -Arg-Pro-Gly-NH2

  • Problem: The Gly6-Leu7 bond is highly flexible and susceptible to proteolysis.

  • Solution: Freidinger et al. replaced the Gly-Leu dipeptide with a

    
    -lactam constraint.
    
  • Outcome:

    • Potency: The analog was 8-9 times more potent than LHRH.

    • Mechanism: The lactam locked the peptide into the bioactive

      
      -turn conformation required for the GPCR receptor.
      
    • Stability: The cyclic amide was completely resistant to chymotryptic cleavage at that site.

Future Outlook: PROTACs and Beyond

Lactam mimetics are evolving beyond simple agonists.

  • PPI Inhibitors: Targeting "undruggable" flat surfaces (e.g., STAT3, p53-MDM2) using macrocyclic lactams to mimic

    
    -helical hot spots.
    
  • PROTAC Linkers: Using rigid lactam scaffolds as linkers in Proteolysis Targeting Chimeras to orient the E3 ligase and target protein precisely, improving degradation efficiency (cooperativity).

References

  • Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980).[2][3] Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog.[2][3] Science, 210(4470), 656–658.[2] Link

  • Perdih, A., & Kikelj, D. (2006).[3] The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics.[4][3][5][6][7][8] Current Medicinal Chemistry, 13(13), 1525–1556.[3][7] Link

  • Jamieson, A. G., et al. (2013). Synthesis of a conformationally constrained δ-amino acid building block. Organic Letters, 15(5), 1096-1099. Link

  • Lubell, W. D. (2017). Peptidomimetics and constrained peptides as valuable tools for inhibiting protein-protein interactions.[9] Current Opinion in Structural Biology, 44, 59-66. Link

  • Zhang, W., et al. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(20), 5434–5437. Link

Sources

Methodological & Application

Synthesis of constrained peptides using 4-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of Constrained Peptides Using Aminopiperidinone Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Harnessing Conformational Rigidity: A Guide to Synthesizing Constrained Peptides with 4-Aminopiperidin-2-one and its Analogs

Abstract Peptide-based therapeutics offer high specificity and low toxicity but are often hindered by poor metabolic stability and low bioavailability, largely due to their conformational flexibility. Constraining a peptide into its bioactive conformation can overcome these limitations, enhancing its therapeutic potential. This guide provides a comprehensive overview and detailed protocols for incorporating aminopiperidinone scaffolds, specifically focusing on the 4-aminopiperidin-2-one (4-APO) backbone, into peptides using Solid-Phase Peptide Synthesis (SPPS). We will explore the rationale behind this strategy, the synthesis of the requisite building blocks, their incorporation into peptide chains, and methods for characterization, grounded in authoritative scientific literature.

The Principle: Why Constrain Peptides with Piperidinones?

Linear peptides exist as an ensemble of conformations in solution. Only a fraction of these conformers are typically active for binding to a biological target, such as a receptor or enzyme. The energy required to adopt this bioactive conformation is known as the entropic penalty of binding.

By incorporating a rigid scaffold like 4-aminopiperidin-2-one, we introduce a "turn" or "kink" into the peptide backbone. This lactam-based structure functions as a dipeptide mimic, effectively locking a portion of the peptide into a predictable, stable secondary structure.[1][2]

The advantages of this approach include:

  • Pre-organization for Binding: The constrained peptide is already in a conformation that is favorable for binding, reducing the entropic penalty and often leading to a significant increase in binding affinity and selectivity.[3]

  • Enhanced Proteolytic Resistance: The non-natural piperidinone backbone is resistant to cleavage by proteases, which typically recognize and cleave natural amide bonds. This extends the half-life of the peptide in vivo.

  • Improved Cell Permeability: By stabilizing a specific conformation, it is sometimes possible to mask polar groups and enhance the peptide's ability to cross cell membranes.

The piperidone scaffold itself is a versatile and privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[4] The 4-aminopiperidine moiety, in particular, has been identified as a key scaffold in inhibitors of viral assembly, demonstrating its utility in disrupting protein-protein interactions.[5]

G cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide Flexible Flexible Peptide Chain (Multiple Conformations) Bioactive Bioactive Conformation (Low Population) Flexible->Bioactive High Entropic Cost Inactive Inactive Conformations (High Population) Flexible->Inactive Receptor Receptor Bioactive->Receptor Weak Binding Constrained Constrained Peptide (with 4-APO Scaffold) Pre-organized Pre-organized Bioactive Conformation Constrained->Pre-organized Low Entropic Cost Pre-organized->Receptor Strong Binding

Figure 1: Conceptual diagram illustrating how a constrained peptide achieves higher binding affinity.

Synthesis Strategy: An Overview

The most efficient method for synthesizing these modified peptides is the Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).[6][7] The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8][9]

The core of our strategy is the incorporation of a pre-synthesized Fmoc-protected 4-aminopiperidin-2-one building block during the standard SPPS cycles.

SPPS_Workflow Start 1. Start with Functionalized Resin Swell 2. Swell Resin (e.g., in DMF) Start->Swell Deprotect1 3. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect1 Wash1 4. Wash Resin Deprotect1->Wash1 Couple 5. Couple Next Amino Acid (Standard Fmoc-AA-OH + Activator) Wash1->Couple Wash2 6. Wash Resin Couple->Wash2 Loop Wash2->Loop Loop->Deprotect1  Repeat for  next AA CoupleAPO 7. Couple Fmoc-4-APO Scaffold Loop->CoupleAPO  Incorporate  Scaffold Wash3 8. Wash Resin CoupleAPO->Wash3 Repeat 9. Repeat Cycles for Remaining Residues Wash3->Repeat Cleave 10. Cleave from Resin & Deprotect Side Chains (e.g., TFA Cocktail) Repeat->Cleave Purify 11. Purify Peptide (HPLC) Cleave->Purify

Figure 2: General workflow for SPPS incorporating the 4-APO scaffold.

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
Rink Amide or 2-Chlorotrityl Resin100-200 mesh, ~0.5-1.0 mmol/gMajor peptide synthesis suppliers
Fmoc-protected Amino AcidsSynthesis GradeMajor peptide synthesis suppliers
Fmoc-4-aminopiperidin-2-oneCustom Synthesis (see Protocol 1)N/A
N,N-Dimethylformamide (DMF)Amine-free, Peptide Synthesis GradeStandard Chemical Suppliers
Dichloromethane (DCM)AnhydrousStandard Chemical Suppliers
PiperidineReagent GradeStandard Chemical Suppliers
HCTU, HATU, or HBTUCoupling ReagentMajor peptide synthesis suppliers
N,N-Diisopropylethylamine (DIPEA)Reagent GradeStandard Chemical Suppliers
Trifluoroacetic Acid (TFA)Reagent GradeStandard Chemical Suppliers
Triisopropylsilane (TIS)Reagent GradeStandard Chemical Suppliers
HPLC Grade Acetonitrile (ACN)HPLC GradeStandard Chemical Suppliers
HPLC Grade WaterHPLC GradeStandard Chemical Suppliers

Safety Note: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. TFA is highly corrosive. Piperidine has a strong, unpleasant odor and is toxic.

Core Protocols

Protocol 1: Synthesis of Fmoc-(S)-4-aminopiperidin-2-one

Rationale: While various substituted aminopiperidinones have been synthesized from starting materials like serine[1][10], a straightforward synthesis of the core Fmoc-4-APO building block is required for its general use. This protocol is a representative synthesis; specific routes may vary. The key is to introduce the Fmoc protecting group onto the 4-amino position to make it compatible with SPPS.

Step 1: Boc Protection of Piperidinone

  • Dissolve commercially available (S)-4-aminopiperidin-2-one hydrochloride in a 1:1 mixture of Dioxane and Water.

  • Cool the solution to 0°C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and sodium bicarbonate (NaHCO₃) (2.5 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the product with Ethyl Acetate, wash with brine, dry over sodium sulfate, and concentrate in vacuo to yield Boc-(S)-4-aminopiperidin-2-one.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in Dichloromethane (DCM).

  • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 25-50% v/v in DCM).

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Remove the solvent and excess TFA in vacuo to obtain the TFA salt of the aminopiperidinone.

Step 3: Fmoc Protection

  • Dissolve the TFA salt from the previous step in a mixture of Dioxane and aqueous NaHCO₃ solution.

  • Cool to 0°C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) portion-wise.

  • Stir vigorously for 4-6 hours, allowing it to warm to room temperature.

  • Acidify the reaction mixture with 1M HCl and extract the product with Ethyl Acetate.

  • Wash the organic layer, dry, and purify by column chromatography to yield the final Fmoc-(S)-4-aminopiperidin-2-one building block.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Rationale: This protocol outlines the manual synthesis on a 0.1 mmol scale. The steps are based on well-established SPPS principles.[11] The key is to ensure complete coupling of the sterically demanding 4-APO scaffold, which may require extended coupling times or a double coupling strategy.

1. Resin Preparation & First Amino Acid Loading

  • Place 200 mg of Rink Amide resin (~0.5 mmol/g loading) in a fritted reaction vessel.

  • Swell the resin in DMF for 1 hour.

  • Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF. Agitate for 5 minutes. Drain.

  • Add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes to ensure complete Fmoc removal from the linker.

  • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Couple the first Fmoc-protected amino acid using 4 equivalents of the amino acid, 3.9 equivalents of HCTU, and 8 equivalents of DIPEA in DMF for 2 hours.

  • Drain and wash the resin as in step 1.5.

2. Standard Elongation Cycle (for natural amino acids)

  • Deprotection: Add 20% piperidine in DMF, agitate for 5 min, drain. Repeat with a fresh 15 min agitation.

  • Washing: Drain and wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes. Add this solution to the resin. Agitate for 1-2 hours.

  • Washing: Drain and wash with DMF (3x). Perform a Kaiser test to check for completion. If positive (blue beads), repeat the coupling. If negative, proceed.

3. Incorporation of the Fmoc-4-APO Scaffold

  • Perform the deprotection and washing steps as described in 2.1 and 2.2.

  • Coupling: Pre-activate the Fmoc-4-aminopiperidin-2-one building block (2.5 eq.) with HATU (2.4 eq.) and DIPEA (5 eq.) in DMF.

  • Add the activated solution to the resin and agitate for at least 4 hours, or overnight if necessary. The rationale for using fewer equivalents and a longer time is the higher cost and potential steric hindrance of the scaffold.

  • Washing and Testing: Wash thoroughly and perform a Kaiser test. Due to the secondary amine nature of the lactam nitrogen, the test might be ambiguous. A double coupling is highly recommended to ensure the reaction goes to completion.

4. Final Deprotection

  • After the final amino acid is coupled, perform a final deprotection cycle (Step 2.1) to remove the N-terminal Fmoc group.

  • Wash the resin extensively with DMF, followed by DCM, and dry the peptide-resin under vacuum.

Protocol 3: Cleavage and Deprotection

Rationale: A strong acid cocktail is used to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu).[7] Scavengers like TIS and water are crucial to prevent side reactions with reactive cationic species generated during the process.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, 2.5% TIS .

  • Add the cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of peptide).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Characterization, Purification, and Expected Results

1. Analysis:

  • LC-MS: Dissolve a small amount of crude peptide in a suitable solvent (e.g., 50% ACN/Water). Analyze via LC-MS to confirm the molecular weight of the desired product and assess the purity of the crude material.

  • Analytical HPLC: Use a C18 column with a standard gradient (e.g., 5-95% ACN in water with 0.1% TFA over 30 minutes) to determine the purity and retention time.

2. Purification:

  • Purify the crude peptide using preparative reverse-phase HPLC with a gradient optimized based on the analytical run.

  • Collect fractions containing the pure product (as determined by LC-MS analysis of the fractions).

  • Lyophilize the pooled, pure fractions to obtain a white, fluffy powder.

3. Data Presentation: Impact of 4-APO Incorporation

The incorporation of the 4-APO scaffold is expected to significantly alter the peptide's properties. The table below shows hypothetical but expected data for a model peptide compared to its constrained analog.

PropertyModel Peptide (Flexible)Constrained Analog (with 4-APO)Rationale for Change
Receptor Binding (Kᵢ, nM) 150 nM5 nMPre-organization of the bioactive conformation reduces the entropic penalty of binding.[3]
Proteolytic Stability (t½ in plasma) 15 min> 240 minThe non-natural lactam backbone is resistant to cleavage by endogenous proteases.
HPLC Retention Time (min) 12.5 min13.8 minThe rigid structure can alter the overall hydrophobicity and interaction with the stationary phase.
CD Spectroscopy Random CoilDefined β-turn signatureThe 4-APO scaffold induces and stabilizes a specific secondary structure.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of 4-APO Steric hindrance of the scaffold; peptide aggregation on resin.Use a stronger activator like HATU. Increase coupling time to overnight. Perform a double coupling.[12]
Deletion Sequences Observed in MS Incomplete Fmoc deprotection or coupling at previous steps.Ensure fresh 20% piperidine solution is used. Use a small amount of DBU (1-2%) in the piperidine solution for difficult deprotections.[13]
Racemization Over-activation of the amino acid; presence of base. Racemization is a known risk in peptide synthesis.[14]Minimize pre-activation time. Use additive-based coupling reagents like HCTU or HATU which contain racemization suppressants.[14]
Poor Yield After Cleavage Incomplete final coupling; premature cleavage from highly labile resins (e.g., 2-chlorotrityl).Confirm completion of all steps with Kaiser tests. If using 2-Cl-Trt resin, use milder cleavage conditions if only cleavage is desired without full deprotection.

References

  • Kumar, S., Flamant-Robin, C., Wang, Q., Chiaroni, A., & Sasaki, N. A. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry, 70(15), 5946–5953. [Link]

  • ACS Publications. (2005). Synthesis of 4-Substituted-3-aminopiperidin-2-ones: Application to the Synthesis of a Conformationally Constrained Tetrapeptide N-Acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2005). Synthesis of 4-Substituted-3-aminopiperidin-2-ones: Application to the Synthesis of a Conformationally Constrained Tetrapeptide N-Acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry. [Link]

  • Lazar, S., Nikolajev, Z., Tourwé, D., & Schiller, P. W. (2005). Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold. Journal of Peptide Research, 66(5), 222–230. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of linear peptides 1a-4a and constrained cyclic... [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • St. Gelais, C., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Omega, 3(9), 11959–11971. [Link]

  • ResearchGate. (2025). Synthesis of a 3-aminopiperidin-2,5-dione as a conformationally constrained surrogate of the Ala-Gly dipeptide. [Link]

  • Beyermann, M., et al. (1990). Rapid continuous peptide synthesis via FMOC amino acid chloride coupling and 4-(aminomethyl)piperidine deblocking. The Journal of Organic Chemistry, 55(2), 721–728. [Link]

  • Bofill, J. M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-26). Springer, Berlin, Heidelberg. [Link]

  • Obach, R. S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(7), 540–544. [Link]

  • Google Patents. (n.d.). FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.
  • Google Patents. (n.d.). US7115634B2 - 4-aminopiperidine and their use as a medicine.
  • ResearchGate. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Reversible peptide particle formation using a mini amino acid sequence. [Link]

  • Misbakhul, M. N., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031. [Link]

Sources

Application Note: 4-Amino-2-piperidinone as a Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-amino-2-piperidinone (valerolactam) scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Unlike flexible linear linkers, this six-membered lactam ring offers precise conformational restriction, a defined stereochemical center at C4, and intrinsic hydrogen-bonding capabilities via the lactam amide. This application note details the structural rationale, enantioselective synthesis, and biological validation protocols for deploying 4-amino-2-piperidinone as a core scaffold. We focus on its utility in Fragment-Based Drug Discovery (FBDD) to project hinge-binding motifs while simultaneously accessing the solvent-exposed regions or the ribose-binding pocket of Type I and Type II kinase inhibitors.

Structural Rationale & Design Logic

The Pharmacophore Advantage

In kinase drug discovery, entropy penalty upon binding is a major hurdle. Linear amine linkers often suffer from high entropic costs. The 4-amino-2-piperidinone scaffold resolves this by "pre-organizing" the inhibitor into a bioactive conformation.

  • Chirality at C4: The C4 position serves as a chiral branch point. The (S)-enantiomer typically projects substituents into the ribose pocket, while the (R)-enantiomer may direct vectors toward the solvent front, depending on the kinase topology (e.g., CDK vs. p38 MAP kinase).

  • Lactam Functionality: The 2-one (lactam) group acts as a dipole mimic. The NH is a hydrogen bond donor (HBD), and the carbonyl oxygen is a hydrogen bond acceptor (HBA). This motif can interact directly with the kinase backbone (e.g., the hinge region or the DFG-Asp) or solvent water networks.

  • Solubility: The polar lactam improves water solubility compared to all-carbon carbocycles (e.g., cyclohexanes), improving the ADME profile.

Binding Mode Visualization

The following diagram illustrates the strategic placement of the scaffold within a generic kinase ATP-binding pocket.

KinaseBindingMode cluster_0 ATP Binding Pocket Hinge Hinge Region (Glu/Met Backbone) Scaffold 4-Amino-2-piperidinone (Core Scaffold) Solvent Solvent Front (Solubilizing Tail) Scaffold->Solvent N1-Substitution Gatekeeper Gatekeeper Residue (Steric Filter) Scaffold->Gatekeeper Van der Waals Contact Warhead Aromatic Heterocycle (Adenine Mimic) Warhead->Hinge H-Bonds (Donor/Acceptor) Warhead->Scaffold Amide/Urea Linkage (via C4-Amino)

Figure 1: Strategic orientation of the 4-amino-2-piperidinone scaffold bridging the hinge-binding warhead and the solvent-exposed region.

Chemical Synthesis Protocol

To ensure high affinity and selectivity, controlling the stereochemistry at the C4 position is non-negotiable. We recommend a Chiral Pool Synthesis starting from L-Aspartic Acid derivatives. This route is scalable and avoids the cost/complexity of chiral resolution steps later in the pipeline.

Materials
  • Starting Material: N-Boc-L-aspartic acid

    
    -methyl ester (commercially available).
    
  • Reagents: Isobutyl chloroformate, Sodium borohydride (

    
    ), Thionyl chloride (
    
    
    
    ), Potassium tert-butoxide (
    
    
    ).
  • Solvents: THF (anhydrous), Methanol, DCM.

Step-by-Step Methodology

Step 1: Mixed Anhydride Reduction

  • Dissolve N-Boc-L-aspartic acid

    
    -methyl ester (10.0 g, 40.4 mmol) in anhydrous THF (100 mL) under 
    
    
    
    .
  • Cool to -15°C. Add N-methylmorpholine (4.5 g, 44.5 mmol).

  • Dropwise add isobutyl chloroformate (6.1 g, 44.5 mmol). Stir for 15 min to form the mixed anhydride.

  • Filter off the salt rapidly and add the filtrate to a suspension of

    
     (3.1 g, 80.9 mmol) in water (20 mL) at 0°C.
    
  • Critical Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The carboxylic acid is reduced to the alcohol.

  • Result:Intermediate A (N-Boc-homoserine methyl ester derivative).

Step 2: Activation and Cyclization

  • Dissolve Intermediate A in DCM. Add triethylamine (2.0 eq) and methanesulfonyl chloride (MsCl, 1.1 eq) at 0°C to activate the primary alcohol.

  • Stir for 1 hour, then wash with brine and dry over

    
    .
    
  • Dissolve the mesylate in DMF. Add

    
     (2.0 eq) or 
    
    
    
    (1.1 eq) and heat to 60°C for 4 hours.
  • Mechanism: The amide nitrogen attacks the displaced mesylate, closing the six-membered ring.

  • Result:(S)-tert-butyl (2-oxopiperidin-4-yl)carbamate .

Step 3: Deprotection (Just prior to coupling)

  • Treat the carbamate with 4N HCl in Dioxane for 1 hour at RT.

  • Concentrate in vacuo to yield the (S)-4-amino-2-piperidinone hydrochloride salt .

Synthetic Workflow Diagram

SynthesisProtocol Start N-Boc-L-Aspartic Acid beta-methyl ester Step1 Step 1: Reduction (IBCF / NaBH4) Start->Step1 Inter1 Intermediate: Alcohol Derivative Step1->Inter1 Step2 Step 2: Activation (MsCl / Et3N) Inter1->Step2 Step3 Step 3: Cyclization (Base-mediated) Step2->Step3 Final (S)-4-amino-2-piperidinone (Chiral Scaffold) Step3->Final

Figure 2: Enantioselective synthesis route from L-Aspartic acid pool.

Medicinal Chemistry: SAR Exploration

Once the scaffold is synthesized, the design strategy involves "decorating" the core.

Linker Chemistry (The 4-Amino Handle)

The C4-amino group is the primary vector for attaching the hinge binder.

  • Amide Coupling: React with heteroaryl carboxylic acids (e.g., pyrazole-4-carboxylic acid) using HATU/DIPEA. This creates a rigid amide bond.

  • Urea Linkage: React with heteroaryl isocyanates. This extends the reach of the inhibitor, useful for Type II inhibitors targeting the DFG-out pocket.

N1-Lactam Substitution

The lactam nitrogen (N1) is often solvent-exposed.

  • Alkylation: Use alkyl halides (R-X) with NaH in DMF.

  • Purpose: Introduction of solubilizing groups (e.g., morpholino-ethyl, N-methyl piperazine) to improve PK properties without disrupting the hinge binding.

Data Summary: Scaffold Comparison

Comparison of 4-amino-2-piperidinone against common linkers in a theoretical CDK2 inhibitor series.

Scaffold TypeConformational EntropySolubility (logS)H-Bonding PotentialSynthetic Complexity
4-Amino-2-piperidinone Low (Rigid) High (-3.5) Donor + Acceptor Medium
Cyclohexane-1,4-diamineMediumLow (-5.2)NoneLow
Linear Propyl-diamineHigh (Flexible)High (-3.0)NoneLow
Piperidine-4-amineMediumMedium (-4.1)Donor (Basic N)Medium

Biological Assay Protocol

To validate the efficacy of the designed inhibitors, a robust kinase assay is required. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Reagents
  • Kinase: Recombinant human kinase (e.g., c-Met, CDK2) (0.5 nM final).

  • Substrate: Biotinylated peptide substrate (e.g., Poly-Glu-Tyr) (1 µM).

  • ATP: Ultra-pure ATP (at

    
     concentration for the specific kinase).
    
  • Detection: Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC.

Protocol
  • Compound Prep: Prepare 3-fold serial dilutions of the piperidinone-based inhibitor in 100% DMSO. Transfer 50 nL to a 384-well low-volume plate.

  • Enzyme Mix: Dilute kinase in Reaction Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Add 2.5 µL to the plate. Incubate 10 min.
    
  • Start Reaction: Add 2.5 µL of Substrate/ATP mix.

  • Incubation: Shake plate for 60 minutes at RT.

  • Detection: Add 5 µL of Detection Mix (Eu-Ab + SA-APC in EDTA buffer). The EDTA stops the kinase reaction.

  • Read: Incubate 1 hour. Read on a multi-mode plate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

References

  • Structure-Based Design of Piperidinone Inhibitors: Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. Source: ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of Chiral Piperidinones: Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones. Source: MDPI Catalysts. [Link][1][2]

  • Kinase Inhibitor Classification & Binding Modes: Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Source: Journal of Biological Chemistry (JBC). [Link]

  • Scaffold Hopping Strategies: Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Source: MDPI Pharmaceuticals. [Link][2]

  • General Piperidine Chemistry in Drugs: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI Molecules. [Link]

Sources

Reaction conditions for coupling 4-Aminopiperidin-2-one to carboxylic acids

[1]

Introduction & Strategic Analysis

The 4-aminopiperidin-2-one scaffold (CAS: 55109-77-2) is a critical pharmacophore in medicinal chemistry, serving as a structural mimic for conformationally constrained peptides and a key intermediate in Factor Xa inhibitors (e.g., Apixaban derivatives) and kinase inhibitors.[1]

Coupling this scaffold to carboxylic acids presents a specific chemoselectivity challenge: the molecule contains two nitrogen centers.[1]

  • Exocyclic Primary Amine (C4-NH₂): Highly nucleophilic (

    
    ).[1]
    
  • Endocyclic Lactam Nitrogen (N1-H): Non-basic and poorly nucleophilic (

    
    ) due to resonance stabilization with the adjacent carbonyl.[1]
    

The Core Objective: Achieve exclusive acylation of the exocyclic primary amine while preventing N-acylation of the lactam ring (imide formation), without requiring protection/deprotection steps for the lactam nitrogen.

Key Reaction Parameters
ParameterRecommendationScientific Rationale
Stoichiometry 1.0 : 1.0 (Amine:Acid)Excess acid/coupling reagent increases the risk of bis-acylation (lactam attack).[1]
Base Selection DIPEA or NMMNon-nucleophilic, mild bases (

) activate the primary amine but are insufficient to deprotonate the lactam.[1]
Solvent DMF, DMAc, or NMPThe piperidinone scaffold is highly polar and poorly soluble in DCM/EtOAc. Polar aprotic solvents ensure homogeneity.[1]
Coupling Agent T3P (Propylphosphonic Anhydride)First Choice. Low epimerization, water-soluble byproducts, and mild activation profile favor chemoselectivity.[1][2]

Decision Framework for Method Selection

The following decision tree outlines the optimal synthetic pathway based on the properties of the carboxylic acid partner.

ReactionSelectionStartCarboxylic Acid PartnerStericSterically Hindered?Start->StericChiralEpimerization Prone?Steric->ChiralNoMethodBMethod B: HATU/DIPEA(High Reactivity)Steric->MethodBYesScaleScale > 10g?Chiral->ScaleNoMethodAMethod A: T3P Coupling(Recommended)Chiral->MethodAYesScale->MethodANoMethodCMethod C: Mixed Anhydride(Cost Effective)Scale->MethodCYes

Figure 1: Decision matrix for selecting the optimal coupling strategy.

Detailed Experimental Protocols

Method A: T3P Coupling (The "Gold Standard")

Why this works: T3P (Propylphosphonic Anhydride) acts as a mild activation agent.[1] Unlike carbodiimides (EDC), it produces water-soluble byproducts, simplifying the workup of the polar piperidinone product.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 4-Aminopiperidin-2-one (1.0 - 1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Preferred) or EtOAc (if solubility permits)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) and 4-Aminopiperidin-2-one (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 4.0 equiv.

  • Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Critical: Maintain temperature < 5 °C during addition to suppress potential side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 4–12 hours. Monitor by LC-MS.[1][3]

  • Workup (Polar Product Protocol):

    • Option 1 (Precipitation): Pour the reaction mixture into 10 volumes of ice-cold water/brine (1:1). If the product is solid, filter the precipitate.[4]

    • Option 2 (Extraction): If no precipitate forms, extract with n-Butanol or 2-MeTHF (these solvents extract polar amides better than EtOAc).[1] Wash organic layer with sat.[1] NaHCO₃, then brine.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).[1]

Method B: HATU Activation (For Unreactive Acids)

Why this works: HATU generates a highly reactive At-ester.[1] This is necessary for sterically hindered acids but carries a higher risk of background reaction with the lactam nitrogen if left too long.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • HATU (1.1 equiv)[1]

  • 4-Aminopiperidin-2-one (1.1 equiv)[1]

  • DIPEA (3.0 equiv)[1][4]

  • Solvent: DMF[1][4][5]

Procedure:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M).

  • Add HATU (1.1 equiv) and DIPEA (1.5 equiv) at 0 °C. Stir for 15 minutes to form the activated ester.

  • Add 4-Aminopiperidin-2-one (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).[1]

  • Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Do not stir overnight unless necessary; prolonged exposure to active esters can lead to trace bis-acylation.[1]

  • Quench: Add 2 equiv of ethylenediamine or water to scavenge excess active ester.[1]

  • Workup: Similar to Method A.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Poor solubility of amine salt.[1]Switch solvent to DMSO or add LiCl (to break H-bond aggregates).[1] Ensure free-basing of amine salt.
Bis-Acylation (Imide) Lactam nitrogen reacting.[1]Reduce acid equivalents to 0.95. Lower reaction temp to 0 °C. Switch from HATU to T3P.
Product in Aqueous Phase Product is highly polar.[1]Saturate the aqueous phase with NaCl (salting out).[1] Use continuous extraction with DCM or extract with n-Butanol .[1]
Epimerization Over-activation of chiral acid.[1]Use T3P in EtOAc at 0 °C. Avoid DMF if possible (DMF promotes racemization via H-bonding).[1]

Mechanistic Visualization

The following diagram illustrates the chemoselectivity pathway, highlighting the

MechanismSubstrate4-Aminopiperidin-2-one(Substrate)SiteAExocyclic Amine (C4-NH2)pKa ~10(Nucleophilic)Substrate->SiteASiteBLactam Nitrogen (N1-H)pKa ~17(Non-Nucleophilic)Substrate->SiteBActivatedAcidActivated Acid(T3P/HATU Complex)SiteA->ActivatedAcidRapid AttackSiteB->ActivatedAcidSlow Attack(Requires Strong Base)BaseDIPEA (Base)Base->SiteADeprotonates (Fast)Base->SiteBCannot DeprotonateProductDesired Amide(Major Product)ActivatedAcid->ProductSideProductImide Side-Product(Avoided by Control)

Figure 2: Mechanistic pathway demonstrating chemoselectivity based on pKa and nucleophilicity.

References

  • Dunetz, J. R., et al. (2016).[1] T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Coupling Reagent.[1] Organic Process Research & Development.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.[1][6] Chemical Society Reviews.[1]

  • Patterson, A. W., et al. (2006).[1] Protection of Lactams: Synthesis of 4-Aminopiperidin-2-one Derivatives.[1] Journal of Medicinal Chemistry.[1][7]

  • Sigma-Aldrich. (2024).[1] Protocol for Amide Coupling using HATU.

4-Aminopiperidin-2-one in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of 4-Aminopiperidin-2-one Scaffolds in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The incorporation of 4-aminopiperidin-2-one (and its derivatives, such as Fmoc-4-amino-1-carboxymethyl-piperidin-2-one ) into peptide backbones is a critical strategy in modern drug discovery. Belonging to the class of "Freidinger lactams," these scaffolds restrict the conformational freedom of the peptide chain, typically stabilizing


-turn secondary structures (Type II’ or Type VI). This constraint reduces the entropic penalty of receptor binding and enhances proteolytic stability by shielding the backbone from enzymatic hydrolysis.

This guide provides a rigorous protocol for the incorporation of Fmoc-protected 4-aminopiperidin-2-one building blocks using Fmoc/tBu SPPS. It addresses specific challenges related to steric hindrance , coupling efficiency , and racemization control .

Strategic Rationale & Chemical Basis

Conformational Restriction

In linear peptides, the rotation around the


 (

) and

(

) bonds is relatively free, leading to a "random coil" ensemble in solution. The 4-aminopiperidin-2-one scaffold cyclizes the nitrogen of one residue back to the

or side chain of the preceding residue (depending on the specific linkage), locking the

angle and forcing the backbone into a kinked geometry.
The Building Block

While on-resin cyclization is possible, it is often low-yielding and prone to side reactions.[1] The preferred method for high-throughput SPPS is the use of a pre-formed, Fmoc-protected building block .

  • Target Synthon: Fmoc-4-amino-1-carboxymethyl-piperidin-2-one (often acting as a Gly-Xxx or Ala-Xxx dipeptide mimetic).

  • Key Feature: The exocyclic amine at position 4 allows for chain elongation, while the carboxyl group at the N1-position (via a linker) or C6-position couples to the resin-bound peptide.

Materials & Pre-Synthesis Considerations

ComponentSpecificationRationale
Resin 2-Chlorotrityl Chloride (2-CTC) or Rink Amide 2-CTC is preferred for C-terminal lactams to prevent diketopiperazine (DKP) formation due to its steric bulk. Rink Amide is standard for amidated C-termini.
Solvent DMF (Main), NMP (For difficult couplings)NMP (N-methylpyrrolidone) effectively solvates aggregated chains, crucial for the hydrophobic lactam scaffold.
Coupling Reagent HATU / HOAt The steric bulk of the piperidinone ring requires a highly reactive aza-benzotriazole ester (OAt) for efficient coupling.
Base DIEA (Diisopropylethylamine)Standard hindered base. Collidine may be used if histidine racemization is a concern elsewhere in the sequence.
Deprotection 20% Piperidine + 0.1M HOBt HOBt is added to the deprotection cocktail to suppress aspartimide formation, which can be exacerbated by the rigid backbone.

Detailed Experimental Protocol

Phase 1: Resin Preparation & Swelling[2][3]
  • Weigh the appropriate amount of resin (0.1 mmol scale recommended for optimization).[2]

  • Swell in DCM for 30 minutes, followed by a wash with DMF (3 x 5 mL).

    • Insight: Proper swelling is critical.[3] The rigid lactam block requires maximum pore accessibility.

Phase 2: Coupling the Lactam Building Block

Context: This step couples the carboxyl group of the Fmoc-4-aminopiperidin-2-one derivative to the free amine of the resin-bound peptide.

  • Activation:

    • Dissolve Fmoc-4-aminopiperidin-2-one derivative (3.0 eq) in minimal DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIEA (6.0 eq) immediately prior to addition to the resin.

    • Pre-activation time:Max 30 seconds . (Prolonged activation increases racemization risk).

  • Reaction:

    • Add the activated mixture to the resin.[4]

    • Agitate (shake, do not stir magnetically) for 2 to 4 hours .

    • Note: Standard amino acids couple in 45 mins; the lactam requires extended time due to the bulky ring system shielding the carboxylate.

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin).

    • Result: If blue beads persist, perform a double coupling using fresh reagents (Protocol: 1 hr with PyAOP/DIEA if available, otherwise repeat HATU).

Phase 3: Chain Elongation (Coupling to the Lactam)

Context: After removing the Fmoc group from the lactam's 4-amino position, you must couple the next amino acid.[4]

  • Deprotection:

    • Treat with 20% Piperidine/DMF (2 x 10 min).

    • Wash thoroughly with DMF (5 x 10 mL) and DCM (2 x 10 mL).

  • Coupling the Next Residue:

    • The exocyclic 4-amine is a primary amine , but it is sterically crowded by the adjacent ring structure.

    • Reagent Switch: Use DIC / Oxyma Pure (1:1 ratio, 4 eq) for the next amino acid.

    • Why? Oxyma/DIC generates a highly reactive active ester with a lower risk of epimerizing the incoming amino acid compared to HATU/base mixtures in this specific steric environment.

    • Temperature: If using an automated synthesizer, heat to 50°C (except for Cys/His) to overcome the kinetic barrier.

Phase 4: Cleavage & Isolation
  • Wash resin with DCM (5x) and dry under nitrogen.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Incubate for 2-3 hours . The lactam ring is generally stable to TFA.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Workflow Visualization (Graphviz)

The following diagram illustrates the decision logic for incorporating the hindered lactam scaffold.

SPPS_Lactam_Protocol Figure 1: Decision Logic for Coupling Sterically Hindered 4-Aminopiperidin-2-one Scaffolds. Start Start: Resin-Bound Peptide Activate Activate Fmoc-Lactam Block (HATU/HOAt/DIEA) <30 sec pre-activation Start->Activate Coupling Coupling Reaction (2-4 Hours, Ambient Temp) Activate->Coupling Check Kaiser Test (Ninhydrin) Coupling->Check DoubleCouple Double Coupling (PyAOP or HATU) Check->DoubleCouple Positive (Blue) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Check->Deprotect Negative (Colorless) DoubleCouple->Check NextAA Couple Next Amino Acid (Use DIC/Oxyma Pure) Deprotect->NextAA Finish Continue Synthesis / Cleavage NextAA->Finish

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Beads) Steric hindrance of the lactam carboxylate.Switch to PyAOP (7-azabenzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate) for the re-coupling. It is a more powerful phosphonium reagent.
Racemization Over-activation or prolonged exposure to base (DIEA).Use Oxyma Pure/DIC (base-free activation) for the lactam coupling if HATU causes detectable epimerization. Keep activation times short.
Poor Solubility Aggregation of the hydrophobic lactam core.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during the coupling step.
Low Yield of Next Residue Steric crowding at the 4-amino position.Perform the coupling of the next amino acid at 50°C or use a double-coupling protocol automatically.

References

  • Freidinger, R. M., et al. (1980). "Protected lactam-bridged dipeptides for use as conformational constraints in peptides." The Journal of Organic Chemistry, 47(1), 104-109. Link

  • Albericio, F., & Kates, S. A. (2000).[5] Solid-Phase Synthesis: A Practical Guide. CRC Press.[5] (Standard text for HATU/HOAt protocols).

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

  • Subra, G., et al. (2006). "Methods and protocols of modern solid phase peptide synthesis." Molecular Biotechnology, 33, 247–260.[3] Link

  • Jamieson, A. G., et al. (2013). "Peptide scanning for studying structure–activity relationships in drug discovery." Chemical Biology & Drug Design, 81(1), 148-165. (Context on peptidomimetic constraints).

Sources

Application Notes & Protocols for the Preparation of 4-Substituted Piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

The 4-substituted piperidin-2-one (or δ-valerolactam) motif is a privileged scaffold in modern medicinal chemistry. Its structural rigidity, combined with the capacity for stereocontrolled functionalization at the C4 position, makes it a cornerstone in the design of a wide array of therapeutic agents, from anticancer to neuroprotective drugs.[1][2] The piperidine ring system enhances druggability by improving pharmacokinetic properties and providing a three-dimensional framework for precise interaction with biological targets.[3][4]

This guide provides an in-depth exploration of robust and scalable synthetic strategies for accessing these valuable derivatives. We move beyond simple procedural lists to explain the underlying principles and mechanistic rationale, empowering researchers to adapt and optimize these methods for their specific molecular targets.

Strategy 1: Catalytic Hydrogenation of Pyridone Precursors

The catalytic hydrogenation of substituted 2-pyridones is one of the most direct and atom-economical methods to access the piperidin-2-one core. The choice of catalyst and reaction conditions is critical for achieving high yields and, where applicable, diastereoselectivity. This approach is particularly powerful for producing libraries of analogs from common pyridine-based starting materials.

Scientific Rationale

The aromaticity of the pyridine ring presents a significant energy barrier to reduction.[5] Therefore, this transformation typically requires high pressures of hydrogen gas and potent catalysts. Heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium on carbon (Rh/C), and Ruthenium-based catalysts are commonly employed.[6][7] The reaction is often performed in acidic media, such as glacial acetic acid or in the presence of strong Brønsted acids.[7][8] Protonation of the pyridine nitrogen activates the ring towards reduction and prevents the newly formed piperidine product from poisoning the catalyst surface.[5] For substituted pyridones, the existing stereocenters or directing groups on the substrate can influence the facial selectivity of hydrogen addition, leading to diastereomerically enriched products.[9]

Workflow for Heterogeneous Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Substituted 2-Pyridone Substrate D Charge High-Pressure Reactor A->D B Solvent (e.g., Acetic Acid) B->D C Catalyst (e.g., PtO₂) C->D E Purge with N₂ then H₂ D->E F Pressurize with H₂ & Heat E->F G Cool & Vent Reactor F->G H Filter Catalyst (e.g., through Celite) G->H I Solvent Removal H->I J Purification (Crystallization/Chromatography) I->J K 4-Substituted Piperidin-2-one J->K

Caption: Workflow for pyridone hydrogenation.

Protocol 1: Platinum-Catalyzed Hydrogenation of a 4-Aryl-2-Pyridone

This protocol describes the reduction of a 4-aryl substituted 2-pyridone using Adams' catalyst (PtO₂) under acidic conditions.

ParameterValue / Condition
Substrate 4-Aryl-2(1H)-pyridone
Catalyst Platinum(IV) oxide (PtO₂)
Catalyst Loading 5-10 mol%
Solvent Glacial Acetic Acid
H₂ Pressure 50-70 bar (approx. 725-1015 psi)
Temperature 25-50 °C
Reaction Time 12-24 hours
Typical Yield 85-95%

Step-by-Step Methodology:

  • Reactor Charging: In a glass liner suitable for a high-pressure hydrogenation vessel, add the 4-aryl-2(1H)-pyridone (1.0 eq). To this, add glacial acetic acid (approx. 0.1 M concentration). Finally, carefully add the PtO₂ catalyst (0.05 eq) under a flow of inert gas (N₂ or Argon).

  • System Assembly: Place the glass liner into the high-pressure autoclave. Seal the reactor according to the manufacturer's specifications.

  • Inerting and Hydrogenation: Purge the reactor vessel by pressurizing with N₂ (approx. 10 bar) and venting three times. Follow this with three pressure/vent cycles using H₂ gas.

  • Reaction Execution: Pressurize the reactor to the target pressure (e.g., 60 bar) with H₂. Begin vigorous stirring and, if required, heat the reaction to the desired temperature (e.g., 40 °C). Monitor the reaction progress by observing the pressure drop.

  • Reaction Workup: Once the reaction is complete (no further H₂ uptake), cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with N₂.

  • Catalyst Removal: Open the reactor and carefully remove the reaction mixture. Filter the mixture through a pad of Celite® to remove the heterogeneous platinum catalyst. Wash the Celite® pad with additional solvent (e.g., methanol or ethyl acetate) to ensure complete recovery of the product.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting residue can be purified by either recrystallization or column chromatography on silica gel to afford the pure 4-aryl-piperidin-2-one.[7]

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategy 2: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a premier strategy for constructing cyclic systems, including piperidinones, due to its exceptional functional group tolerance and the availability of highly efficient ruthenium-based catalysts.[10][11] The reaction involves the intramolecular cyclization of a diene, releasing ethylene as the only byproduct, making it a highly atom-economical process.[11]

Scientific Rationale

The synthesis begins with an acyclic precursor containing two terminal alkenes, typically an N-acyl diallylamine derivative. A ruthenium alkylidene complex (e.g., Grubbs or Hoveyda-Grubbs catalyst) initiates the reaction by forming a ruthenacyclobutane intermediate with one of the alkene moieties.[12] A subsequent series of metathesis steps with the second alkene leads to the formation of the six-membered ring and the extrusion of ethylene, which drives the reaction equilibrium toward the cyclic product. The choice of catalyst generation (e.g., Grubbs I, II, or Hoveyda-Grubbs II) depends on the substrate's steric and electronic properties, with later-generation catalysts showing higher activity and stability.[13]

General RCM Mechanism for Piperidinone Synthesis

G cluster_main Ring-Closing Metathesis (RCM) Catalytic Cycle A Acyclic Diene (N-Acyl Diallylamine) C Ruthenacyclobutane Intermediate A->C + Catalyst B [Ru]=CH₂ (Catalyst) B->C D New Alkylidene Intermediate C->D - CH₂=CH₂ (from substrate) H Ethylene (Byproduct) C->H Release E Intramolecular Cyclization D->E F Productive Ruthenacyclobutane E->F F->B G Cyclic Product (Dihydropyridinone) F->G - Catalyst (Regenerated)

Caption: Simplified RCM catalytic cycle.

Protocol 2: RCM Synthesis of an N-Boc-4-Substituted-5,6-dihydropyridin-2(1H)-one

This protocol details the synthesis of the acyclic precursor followed by the RCM reaction. The resulting dihydropyridinone can be subsequently hydrogenated to the saturated piperidin-2-one.

ParameterValue / Condition
Substrate N-allyl-N-(pent-4-enoyl)amine derivative
Catalyst Grubbs Catalyst®, 2nd Generation
Catalyst Loading 1-5 mol%
Solvent Dichloromethane (DCM) or Toluene, degassed
Concentration 0.01 - 0.05 M (High dilution favors cyclization)
Temperature Room Temperature to 40 °C
Reaction Time 2-12 hours
Typical Yield 70-95%

Step-by-Step Methodology:

Part A: Synthesis of the Diene Precursor

  • Acylation: Dissolve the appropriately substituted allylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath. Add a solution of the substituted pent-4-enoyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS indicates completion.

  • Work up the reaction by washing with aqueous HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude acyclic diene precursor, which can be purified by chromatography if necessary.

Part B: Ring-Closing Metathesis

  • Solvent Preparation: Degas the reaction solvent (DCM or toluene) by bubbling with argon for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the diene precursor in the degassed solvent to achieve the desired high dilution (e.g., 0.02 M).

  • Catalyst Addition: Add the Grubbs 2nd Generation catalyst (0.01-0.05 eq) in one portion. If the reaction is slow, gentle heating to 40 °C may be applied.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete when the starting material spot has been consumed.

  • Quenching: Upon completion, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes to quench the catalyst.

  • Purification: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to obtain the desired dihydropyridinone.[10][13]

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and MS. The subsequent reduction of the double bond can be performed using standard hydrogenation conditions (e.g., H₂, Pd/C) to yield the final 4-substituted piperidin-2-one.

Strategy 3: Functionalization via Enolate Alkylation

For constructing 4-substituted piperidin-2-ones from simpler lactam precursors, enolate alkylation is a classic and powerful C-C bond-forming strategy. This method relies on the deprotonation of a carbon alpha to the carbonyl group, followed by trapping the resulting enolate with an electrophile.

Scientific Rationale

The acidity of α-protons in lactams (pKa ≈ 22-26 in DMSO) necessitates the use of a strong, non-nucleophilic base to ensure complete and irreversible enolate formation.[14] Lithium diisopropylamide (LDA) is the base of choice for this transformation. It is sterically hindered, which minimizes competitive nucleophilic attack at the carbonyl carbon. The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions such as self-condensation and to maintain kinetic control over the deprotonation step. The generated lithium enolate is then treated with a suitable electrophile, typically a primary alkyl halide, which undergoes an Sₙ2 reaction to install the substituent at the α-carbon.[14][15] To achieve C4 alkylation, the starting piperidin-2-one must have an activatable proton at that position.

General Scheme for Enolate Alkylation

G A N-Protected Piperidin-2-one B 1. LDA, THF, -78°C A->B C Lithium Enolate Intermediate B->C D 2. Electrophile (R-X) C->D E 4-Substituted Piperidin-2-one D->E

Caption: Workflow for enolate alkylation.

Protocol 3: C4-Alkylation of an N-Protected Piperidin-2-one Derivative

This protocol assumes a starting material designed to direct alkylation to the C4 position, such as a derivative of 4-carboxypiperidin-2-one.

ParameterValue / Condition
Substrate N-Protected Piperidin-2-one
Base Lithium Diisopropylamide (LDA)
Base Stoichiometry 1.1 - 1.5 equivalents
Electrophile Primary Alkyl Halide (e.g., R-I, R-Br)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Reaction Time 1-3 hours
Typical Yield 50-80%

Step-by-Step Methodology:

  • LDA Preparation (In situ): In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, prepare a solution of the N-protected piperidin-2-one substrate (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the substrate solution via cannula into the freshly prepared LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add a solution of the alkyl halide electrophile (1.2 eq) in anhydrous THF to the enolate solution at -78 °C. Stir vigorously at this temperature for 1-3 hours, monitoring the reaction by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure, including the regiochemistry of alkylation, using spectroscopic methods such as ¹H NMR, ¹³C NMR, COSY, and HSQC experiments, along with mass spectrometry.[16]

References

  • Lei, J., Song, G., Luo, Y., Tang, D., Yan, W., Li, H., Chen, Z., & Xu, Z. (2020). Synthesis of indoline-piperidinones via a novel Ugi, ring expansion, pseudo-Dieckmann condensation and rearrangement cascade reaction. Organic Chemistry Frontiers. [Link]

  • Ammonia-Promoted One-Pot Tetrazolopiperidinone Synthesis by Ugi Reaction. (2017). ACS Combinatorial Science. [Link]

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (n.d.). PMC. [Link]

  • Lei, J., et al. (2020). Synthesis of indoline-piperidinones via a novel Ugi, ring expansion, pseudo-Dieckmann condensation and rearrangement cascade reaction. RSC Publishing. [Link]

  • Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Piperidine Synthesis. (2025). DTIC. [Link]

  • Ammonia-Promoted One-Pot Tetrazolopiperidinone Synthesis by Ugi Reaction. (2017). ACS Publications. [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository. [Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. (n.d.). PMC. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025). ResearchGate. [Link]

  • Catalytic Asymmetric Hydrogenation of Heteroarenes. (2008). Illinois Chemistry. [Link]

  • Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. (n.d.). ResearchGate. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube. [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). Springer. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (n.d.). PMC. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). DR-NTU. [Link]

  • Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade. (2025). ResearchGate. [Link]

  • Ring-closing metathesis. (n.d.). Wikipedia. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). White Rose Research Online. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). Elsevier. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). RSC Publishing. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). PMC. [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (2011). Organic Syntheses. [Link]

  • Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. (n.d.). Journal of the Chemical Society C - RSC Publishing. [Link]

  • A two-step, formal [4 + 2] approach toward piperidin-4-ones via Au catalysis. (2009). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Biomedical & Pharmacology Journal. [Link]

  • 5.5: Alkylation of Enolate Ions. (2024). Chemistry LibreTexts. [Link]

  • Evans Enolate Alkylation-Hydrolysis. (n.d.). University of Calgary. [Link]

  • Chapter 1: Enolate Alkylations. (n.d.). University of Pennsylvania. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4-Aminopiperidin-2-one Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 4-Aminopiperidin-2-one salts in organic solvents. 4-Aminopiperidin-2-one is a valuable building block in medicinal chemistry, but its salt forms, which are often used for their stability and ease of handling, can present significant solubility hurdles in non-aqueous media. This document provides a structured, in-depth approach to troubleshooting and overcoming these issues, moving from fundamental principles to advanced strategies.

Frequently Asked Questions (FAQs)
Q1: Why is my 4-Aminopiperidin-2-one salt (e.g., hydrochloride) poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A1: The poor solubility arises from a polarity mismatch, a concept governed by the "like dissolves like" principle.[1][2] 4-Aminopiperidin-2-one contains a polar lactam (a cyclic amide) and an amine group.[1][3] When this molecule is protonated to form a salt (e.g., 4-Amino-2-piperidinone Hydrochloride[4]), it becomes an ionic compound. These salts possess high crystal lattice energy—the strong electrostatic forces holding the ions together in a solid state.

Solvents like DCM and THF are non-polar or weakly polar and cannot effectively overcome this lattice energy. They do not have the strong dipole moments or hydrogen-bonding capabilities required to surround and stabilize the individual ions (solvation), a process necessary for dissolution.[2] In essence, the energy required to break apart the salt's crystal lattice is far greater than the energy released when the ions interact with the solvent molecules.

Q2: What is the first and most critical step when facing a solubility issue with a new batch of a 4-Aminopiperidin-2-one salt?

A2: The first step is always a systematic solvent screening.[5] Before attempting more complex methods, it is crucial to test a range of solvents with varying polarities. This foundational experiment will inform all subsequent optimization steps. Do not assume a solvent that worked for a similar compound will work here. Small changes in molecular structure can dramatically alter solubility.

The goal is to identify a solvent or solvent class that shows at least partial solubility, which can then be optimized.

Q3: I see both Hydrochloride (HCl) and Trifluoroacetate (TFA) salts available. Which one should I choose for better solubility in organic solvents?

A3: The choice of counter-ion is a critical factor influencing solubility.[6][7] While there is no universal rule, some general principles apply:

  • Hydrochloride (HCl) Salts: The chloride ion is small and creates a salt with high lattice energy, often leading to lower solubility in organic solvents but good crystallinity.[6][7]

  • Trifluoroacetate (TFA) Salts: The TFA anion is much larger and more diffuse than chloride. This generally results in a lower lattice energy, making TFA salts more soluble in a broader range of organic solvents.[8]

Recommendation: If your primary challenge is solubility in organic media for a reaction, the TFA salt is often a better starting point. However, be mindful that residual TFA is acidic and can interfere with subsequent chemical steps, such as base-catalyzed reactions.

Troubleshooting Workflow: A Systematic Approach

When an experiment is hindered by poor solubility, a structured approach is essential to find a solution efficiently. The following workflow guides the user from simple physical methods to more complex chemical modifications.

G cluster_0 Initial Assessment cluster_1 Physical Intervention cluster_2 Solvent System Optimization cluster_3 Advanced Chemical Strategies start Problem: Salt is Insoluble solvent_screen 1. Systematic Solvent Screening (Polar Aprotic, Polar Protic, etc.) start->solvent_screen physical_methods 2. Apply Physical Methods (Heating, Sonication, Stirring) solvent_screen->physical_methods Partial or Slow Dissolution success Success: Proceed with Experiment solvent_screen->success Soluble cosolvent 3. Introduce a Co-Solvent (e.g., DCM with 5% MeOH) physical_methods->cosolvent Inadequate Solubility physical_methods->success Soluble advanced 4. Advanced Strategies cosolvent->advanced Still Insoluble cosolvent->success Soluble salt_form Change Salt Form (e.g., HCl → TFA) advanced->salt_form free_base In Situ Neutralization (Generate Free Base) advanced->free_base salt_form->success free_base->success

Caption: A step-by-step workflow for troubleshooting solubility issues.

Level 1 Troubleshooting: Solvent Screening & Physical Methods

If your salt fails to dissolve, start with these fundamental techniques.

Q4: My salt won't dissolve in my reaction solvent (e.g., Acetonitrile). What should I do first?

A4: Your first action should be to consult a solvent polarity chart and test solubility in a small selection of alternative solvents.[5] The goal is to find a solvent that can effectively solvate the ions.

Data Presentation: Solvent Selection Guide

The table below provides a starting point for solvent screening, categorized by polarity.

Solvent ClassSolvent NameDielectric Constant (ε)Polarity IndexKey Characteristics & Use Cases
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.77.2Excellent solvent for highly polar salts. High boiling point can make removal difficult.[2]
Dimethylformamide (DMF)36.76.4Similar to DMSO, very effective for dissolving salts. Also has a high boiling point.[2]
Acetonitrile (MeCN)37.55.8A good balance of polarity and volatility. Often a starting point for reactions involving salts.[2]
Polar Protic Methanol (MeOH)32.75.1Can donate hydrogen bonds, making it effective for solvating anions. Often used as a co-solvent.[5][9]
Ethanol (EtOH)24.54.3Less polar than methanol but still a good choice for many salts.[5]
Less Polar Tetrahydrofuran (THF)7.64.0Generally a poor solvent for salts unless used with additives.
Dichloromethane (DCM)9.13.1Very common reaction solvent but typically requires a co-solvent to dissolve salts.[9]

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Aliquot a small, consistent amount of your 4-Aminopiperidin-2-one salt (e.g., 2-3 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the table above.

  • Observation at Room Temperature: Vigorously vortex each vial for 30 seconds. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, suspended, insoluble).

  • Introduce Physical Methods:

    • Sonication: Place the vials that did not fully dissolve into an ultrasonic bath for 5-10 minutes.[5] The high-frequency sound waves provide energy to break up solid aggregates and enhance dissolution.

    • Heating: Gently warm the remaining insoluble mixtures. Monitor the temperature to ensure it is well below the solvent's boiling point and the compound's decomposition temperature. Increased kinetic energy can help overcome the crystal lattice energy.

  • Analysis: Identify the solvent(s) that provide the best solubility. This information is crucial for the next steps.

Level 2 Troubleshooting: Co-Solvent Systems
Q5: My salt is slightly soluble in methanol but my reaction requires DCM. How can I make this work?

A5: This is a classic scenario where a co-solvent system is the ideal solution.[10] By adding a small percentage of a highly polar solvent (the "co-solvent," in this case, methanol) to your primary reaction solvent (DCM), you can dramatically increase solubility without significantly altering the overall reaction conditions.[5]

The co-solvent works by associating with the salt ions, disrupting the crystal lattice, and creating a more polar micro-environment that allows the primary solvent to solvate the compound.

Caption: Mechanism of co-solvency to dissolve a salt.

Experimental Protocol: Determining the Optimal Co-solvent Ratio

  • Setup: Place your desired amount of 4-Aminopiperidin-2-one salt into a reaction flask.

  • Primary Solvent: Add the bulk of your primary, non-dissolving solvent (e.g., if your final volume is 10 mL, add ~9 mL of DCM). Begin vigorous stirring.

  • Titration: Slowly add the co-solvent (e.g., methanol) dropwise from a burette or syringe.

  • Monitoring: Observe the mixture closely. Continue adding the co-solvent until all the solid has just dissolved.[5]

  • Calculation: Record the total volume of co-solvent added. This gives you the minimum required percentage for dissolution (e.g., 0.5 mL of MeOH in a final volume of 10 mL is a 5% v/v co-solvent system). For robustness, it is often wise to use a slightly higher concentration in the actual experiment.

Level 3 Troubleshooting: Advanced Strategies
Q6: I've tried co-solvents and still have no luck. What are my options now?

A6: If standard methods fail, a chemical modification may be necessary. The two most common advanced strategies are changing the salt form (as discussed in Q3) or generating the free base in situ.

In Situ Neutralization (Free-Basing)

This technique involves adding a base to the reaction mixture to neutralize the salt, forming the free amine ("free base") of 4-Aminopiperidin-2-one. The free base is significantly less polar than the salt and is often readily soluble in common organic solvents like DCM, THF, or Ethyl Acetate.

Considerations:

  • Stoichiometry: You must use at least one equivalent of base relative to your salt. For dihydrochloride salts, two equivalents are needed.

  • Base Compatibility: The chosen base must not interfere with your planned reaction. A non-nucleophilic, organic-soluble base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is often a good choice.

  • Byproduct Formation: The neutralization reaction will form a salt byproduct (e.g., Triethylammonium chloride). This byproduct may be soluble or insoluble in the reaction mixture and will need to be removed during the workup.

Experimental Protocol: In Situ Salt Neutralization for Reaction

  • Suspension: Suspend the 4-Aminopiperidin-2-one salt in your chosen organic solvent (e.g., DCM) in the reaction flask under stirring.

  • Base Addition: Slowly add 1.0-1.1 equivalents of a suitable base (e.g., Triethylamine).

  • Observation: Stir the mixture at room temperature for 15-30 minutes. You will often observe the initial salt dissolving as the more soluble free base is formed. A new precipitate, the ammonium salt byproduct, may appear simultaneously or later.

  • Reaction: Once the starting salt has been consumed (which can be monitored by TLC or LCMS if necessary), proceed with the addition of your other reagents to carry out the desired chemical transformation.

  • Workup: The salt byproduct can typically be removed by an aqueous wash during the reaction workup.

Summary Data Table

Table 2: Comparative Properties of Common 4-Aminopiperidin-2-one Salts

Salt FormMolecular FormulaMolecular WeightAnticipated PolarityGeneral Organic Solubility TrendKey Considerations
Free BaseC₅H₁₀N₂O114.15[11]ModerateGoodMay be less stable for long-term storage; hygroscopic.
Hydrochloride (HCl)C₅H₁₁ClN₂O150.61[4]HighPoorHigh lattice energy. Stable and crystalline. Byproduct of neutralization (water) may need to be considered.
Dihydrochloride (2HCl)C₅H₁₂Cl₂N₂O187.07Very HighVery PoorRequires two equivalents of base for neutralization. Even less soluble than the mono-hydrochloride.
Trifluoroacetate (TFA)C₇H₁₁F₃N₂O₃228.17[8]HighModerate to GoodLower lattice energy than HCl salt.[7] Residual acidity from TFA can impact subsequent reactions.[6]
References
  • Bighley, L.D., Berge, S.M., & Monkhouse, D.C. (1995). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology.
  • Solubility of Things. (n.d.). 2-Piperidone. Retrieved from [Link]

  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Sahu, V. K. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Pharmacognosy and Phytochemistry, 7(4), 1630-1636.
  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-(2-Aminophenyl)piperazin-2-one Properties. Retrieved from [Link]

  • Pousa, I., et al. (2021). The impact of the counterion in the performance of ionic hydrotropes. Physical Chemistry Chemical Physics, 23(8), 4694-4702.
  • Quora. (2017). How does the size of the counterion affect the solubility of a salt?. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • Yalkowsky, S. H., Valvani, S. C., & Amidon, G. L. (1976). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. Journal of pharmaceutical sciences, 65(10), 1488–1494.
  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]

  • Sciencemadness.org. (2007). amine salt formation in ketones as solvents. Retrieved from [Link]

  • University of California, Davis. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ACS Omega. (2021).
  • The Journal of Physical Chemistry B. (2024). Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines.
  • ACS Omega. (2021).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • PubMed. (2012). Simple theory for salt effects on the solubility of amide.

Sources

Optimizing yield for 4-Aminopiperidin-2-one acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Yield for 4-Aminopiperidin-2-one Acylation

Welcome to the Application Support Hub

Current Ticket: Yield Optimization & Selectivity Control for 4-Aminopiperidin-2-one Acylation. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Executive Summary & Diagnostic Triage

The acylation of 4-aminopiperidin-2-one (4-AP-2-one) presents a unique set of challenges compared to standard piperidine acylation. The presence of the lactam moiety creates a solubility paradox (polar core vs. lipophilic target) and introduces a competitive nucleophile (lactam nitrogen), although the latter is significantly less reactive.

Common Failure Modes:

  • Low Yield (<40%): Often caused by poor solubility of the starting material in DCM/THF, leading to heterogeneous reactions that trap the amine.

  • Product Loss during Workup: The lactam core renders the product moderately water-soluble. Standard aqueous washes often extract the product into the waste layer.

  • Regioselectivity Issues: Under aggressive conditions (strong base, high temp), the lactam nitrogen (

    
    ) can be acylated, forming a di-acylated impurity.
    

Critical Reaction Pathways (Visualization)

To understand yield loss, we must visualize the competitive landscape. The primary amine (


) is the kinetic product, while the lactam nitrogen (

) is the thermodynamic trap under basic conditions.

ReactionPathways Start 4-Aminopiperidin-2-one (Starting Material) Target Target Product (N4-Acyl) Start->Target Kinetic Control (Mild Base, 0°C) Side1 Impurity A (N1,N4-Diacyl) Start->Side1 Excess Base/Heat (Thermodynamic) Reagent Acylating Agent (R-COCl / R-COOH + HATU) Reagent->Target Target->Side1 Over-acylation Side2 Impurity B (Hydrolysis/Loss) Target->Side2 Aqueous Workup (Phase Loss)

Figure 1: Reaction pathway analysis showing the kinetic preference for the exocyclic amine (


) versus the competitive lactam acylation (

) and phase-transfer losses.

Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating . If the checkpoint criteria are not met, do not proceed to the next step.

Method A: Acid Chloride / Anhydride (High Throughput)

Best for: Simple acyl groups (Acetyl, Benzoyl) where reagents are stable.[1]

  • Solvation (Critical): Dissolve 4-aminopiperidin-2-one (1.0 eq) in anhydrous DMF (5-10 volumes).

    • Why: The starting material is poorly soluble in DCM. DMF ensures a homogeneous phase, critical for stoichiometry control.[1]

  • Base Addition: Add DIPEA (1.2 eq) or TEA (1.5 eq). Cool to 0°C.[1]

    • Constraint: Do NOT use NaH or strong inorganic bases; these will deprotonate the lactam.

  • Acylation: Add Acid Chloride (1.05 eq) dropwise over 10 minutes.

    • Checkpoint: Monitor exotherm.[1] Temperature must stay <5°C to prevent bis-acylation.

  • Quench & Validation: Stir 1h at RT. Take a 5µL aliquot for TLC/LCMS.

    • Target: >95% conversion of amine (

      
      ).[1]
      
    • Validation: Ninhydrin stain should be negative (no free primary amine).[1]

  • Workup (The "Salting Out" Trick):

    • Dilute reaction with EtOAc (20 vol).[1][2]

    • Wash with saturated LiCl solution (3x) instead of water.[1]

    • Why: LiCl pulls DMF into the aqueous phase but "salts out" the polar lactam product into the organic phase, preventing yield loss.

Method B: Coupling Reagent (Complex Acids)

Best for: Chiral acids, expensive fragments, or unstable acid chlorides.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 5 mins.

    • Visual Check: Solution often turns yellow/orange (activated ester formation).

  • Addition: Add 4-aminopiperidin-2-one (1.0 eq) directly as a solid or DMF solution.

  • Reaction: Stir at RT for 2-4 hours.

  • Purification:

    • Evaporate DMF in vacuo (Genevac or high-vac rotovap).[1]

    • Redissolve residue in 10% MeOH/DCM.[1]

    • Pass through a short silica plug or SCX-2 cartridge (catch-and-release is excellent here if the product has basic character, though the amide usually neutralizes it).

Optimization Matrix

Use this table to select conditions based on your specific constraints.

VariableRecommendationTechnical Rationale
Solvent DMF or DMAc The lactam core is polar.[1] DCM leads to suspensions and incomplete conversion.[1]
Base DIPEA (Hünig's Base)Sterically hindered; reduces risk of nucleophilic attack on the acylating agent or lactam deprotonation.[1]
Coupling Agent HATU or T3P HATU provides fast kinetics (kinetic control).[1] T3P (in EtOAc/DMF) is excellent for easy workup (water-soluble byproducts).[1]
Temperature 0°C

RT
Start cold to favor the more nucleophilic primary amine over the lactam nitrogen.[1]
Workup LiCl / Brine (1:1) Prevents the polar product from partitioning into the aqueous phase during DMF removal.[1]

Troubleshooting Guide (FAQs)

Q1: I see two spots on TLC with similar Rf. What are they?

  • Diagnosis: Likely the N4-acyl (Target) and N1,N4-diacyl (Impurity) .

  • Test: Run an LCMS. The impurity will have a mass of

    
    .
    
  • Fix: Reduce the equivalents of acyl chloride to 0.95 eq. It is better to have unreacted starting material (polar, stays on baseline) than di-acylated byproduct (hard to separate).

Q2: My product is stuck in the aqueous layer during extraction.

  • Diagnosis: The lactam ring + amide bond creates a highly polar molecule (LogP < 0).[1]

  • Fix:

    • Saturate the aqueous layer with NaCl (solid).

    • Use n-Butanol or IPA/CHCl3 (1:3) for extraction instead of EtOAc.

    • Alternatively, evaporate the reaction mixture to dryness and purify by reverse-phase flash chromatography (C18) using water/acetonitrile.

Q3: Can I protect the lactam nitrogen?

  • Answer: Generally not necessary and adds steps.[1] The pKa difference is sufficient for selectivity (~10 for amine vs ~17 for lactam). If N1-acylation persists, check your base strength.[1] Ensure you are not using alkoxides or hydrides.

Q4: The reaction is heterogeneous (slurry). Does this matter?

  • Answer: Yes. A slurry traps the amine inside the crystal lattice, preventing reaction. This leads to low yield and requires excess reagents, which then causes over-acylation of the dissolved product. Switch to DMF or NMP immediately.

Decision Tree for Purification

PurificationLogic Start Crude Reaction Mixture SolventCheck Is Solvent DMF/DMSO? Start->SolventCheck Evap Evaporate to Oil (High Vac) SolventCheck->Evap Yes AqWorkup Aqueous Workup (LiCl Wash) SolventCheck->AqWorkup No (DCM/EtOAc) PolarityCheck Is Product Water Soluble? Evap->PolarityCheck AqWorkup->PolarityCheck Extract Extract with IPA/CHCl3 (1:3) PolarityCheck->Extract Moderate Polarity ReversePhase C18 Flash (H2O/ACN) PolarityCheck->ReversePhase Yes (High Polarity) NormalPhase Flash Column (DCM/MeOH) Extract->NormalPhase

Figure 2: Purification logic flow to minimize product loss based on solvent and polarity.

References

  • Vertex Pharmaceuticals. (2019).[1] Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health.[1] Available at: [Link]

  • Sukeerthi Kumar et al. (2005).[3] Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide. Journal of Organic Chemistry. Available at: [Link]

  • Al-Sehemi, A. G., et al. (2014).[1][4] Selectivities in acylation of primary and secondary amine. Indian Journal of Chemistry. Available at: [Link]

  • Environmental Protection Agency (EPA). (2025). Physicochemical Properties of Aminopiperidinones. CompTox Chemicals Dashboard.[1] Available at: [Link]

Sources

Validation & Comparative

FTIR spectral analysis of piperidin-2-one lactam bands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Spectral Analysis of Piperidin-2-one Lactam Bands

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of piperidin-2-one (δ-valerolactam), a foundational six-membered lactam. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure, intermolecular forces, and the resulting vibrational spectra. We will explore detailed experimental protocols, present a comparative analysis with other cyclic amides, and provide the theoretical grounding necessary for robust spectral interpretation.

The Principle: Why FTIR is a Powerful Tool for Lactam Characterization

FTIR spectroscopy is a non-destructive analytical technique that measures the absorption of infrared radiation by a molecule's specific vibrations.[1][2] When IR radiation interacts with a sample, it excites molecules into higher vibrational states, provided the vibration causes a change in the molecule's dipole moment.[3] Because different functional groups vibrate at characteristic frequencies, an FTIR spectrum serves as a unique molecular "fingerprint," allowing for the identification of these groups within a sample.[4]

For lactams (cyclic amides), FTIR is particularly insightful. The amide linkage (-CO-NH-) is central to the structure of peptides, proteins, and numerous pharmaceuticals, including the renowned β-lactam antibiotics.[5][6] The vibrational modes of this group, especially the Amide I and Amide II bands, are exquisitely sensitive to the molecule's local environment. Factors such as ring strain, hydrogen bonding, and conformation leave distinct signatures in the spectrum, providing a wealth of structural information.[7][8]

Anatomy of a Lactam Spectrum: Key Vibrational Modes

The infrared spectrum of a lactam is dominated by several key absorption bands originating from the amide group. Understanding these is critical for accurate analysis.

  • Amide A (N-H Stretching): Occurring in the 3100-3500 cm⁻¹ region, this band is due almost entirely to the N-H stretching vibration.[5] Its position and shape are highly sensitive to hydrogen bonding. In solid-state samples or concentrated solutions where intermolecular hydrogen bonds form (N-H···O=C), this band appears broad and is shifted to a lower frequency (wavenumber). In dilute solutions with non-polar solvents, a sharper, higher-frequency band corresponding to the "free" N-H stretch is observed.

  • Amide I (C=O Stretching): This is the most intense and arguably the most informative band in the lactam spectrum, found between 1600 and 1700 cm⁻¹.[5][9] It is composed primarily of the C=O stretching vibration (70-85%).[5] The exact position of the Amide I band is a reliable indicator of:

    • Ring Size (Strain): In cyclic systems, ring strain significantly affects the C=O bond. Generally, as ring size decreases, the Amide I frequency increases.

    • Hydrogen Bonding: The formation of hydrogen bonds with the carbonyl oxygen weakens the C=O double bond, causing a noticeable shift to a lower frequency.[7]

  • Amide II (N-H Bending & C-N Stretching): Found between 1510 and 1580 cm⁻¹, this band is more complex than Amide I. It arises from a combination of in-plane N-H bending (40-60%) and C-N stretching (18-40%) vibrations.[5][10] While also sensitive to hydrogen bonding and conformation, its interpretation can be less direct than that of the Amide I band.[11]

Experimental Protocols: A Self-Validating Workflow

The quality of an FTIR spectrum is fundamentally dependent on the sample preparation and data acquisition methods.[12] The following protocols are designed to yield accurate and reproducible data.

Sample Preparation Methodologies

The choice of method depends on the physical state of the sample and the analytical goal. Attenuated Total Reflectance (ATR) is often preferred for its simplicity, while the KBr pellet method remains a classic technique for high-quality transmission spectra of solids.[13]

Protocol A: KBr Pellet Method (Solid Samples)

This method involves dispersing the solid sample within an IR-transparent matrix, typically potassium bromide (KBr).

  • Rationale: KBr is used because it is transparent in the mid-IR range and forms a clear, solid pellet under pressure, minimizing light scattering.[12]

  • Grinding: Finely grind 1-2 mg of piperidin-2-one using an agate mortar and pestle. This step is critical to reduce particle size below the wavelength of the IR radiation, which minimizes scattering effects (Christiansen scattering) that can distort band shapes.[14]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar and mix thoroughly with the ground sample. The concentration of the sample in KBr should be between 0.2% and 1%.[14]

  • Pelletizing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Protocol B: Attenuated Total Reflectance (ATR) Method (Solids & Liquids)

ATR has become a dominant sampling technique due to its speed and lack of required sample preparation.[12]

  • Rationale: The technique relies on the total internal reflectance of an IR beam within a high-refractive-index crystal (e.g., diamond, ZnSe).[12] An evanescent wave penetrates a small distance into the sample placed in direct contact with the crystal, and absorption is measured.

  • Background Collection: Ensure the ATR crystal surface is impeccably clean. With the pressure clamp empty, collect a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the piperidin-2-one sample (a few milligrams of powder or a single drop of liquid) directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure clamp to ensure firm, uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Collection: Acquire the sample spectrum.

  • Cleaning: Thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Data Acquisition and Processing Workflow

A logical workflow ensures that the collected data is robust and correctly interpreted.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Select Sample (Piperidin-2-one) P2 Choose Method (ATR or KBr Pellet) P1->P2 P3 Prepare Sample (Place on crystal or press pellet) P2->P3 A1 Collect Background Spectrum (Clean ATR or Blank KBr) P3->A1 To Spectrometer A2 Collect Sample Spectrum (Set Resolution, No. of Scans) A1->A2 D1 Ratio Sample vs. Background (Calculate Absorbance) A2->D1 D2 Perform Corrections (e.g., Baseline, ATR) D1->D2 D3 Identify & Assign Peaks (Amide I, II, N-H Stretch) D2->D3 D4 Compare with References D3->D4

Caption: Experimental workflow from sample preparation to spectral analysis.

Spectral Analysis: Piperidin-2-one in Focus

The FTIR spectrum of solid piperidin-2-one is characterized by strong absorptions corresponding to the lactam functional group and the aliphatic ring structure. In the solid phase, strong intermolecular hydrogen bonding dominates the spectral features.

Key Band Assignments for Solid Piperidin-2-one:

  • ~3290 cm⁻¹ (broad, strong): N-H stretching vibration (Amide A). The broadness and position are classic indicators of strong intermolecular hydrogen bonding.

  • ~2945 cm⁻¹ & ~2860 cm⁻¹ (strong): Asymmetric and symmetric C-H stretching vibrations of the CH₂ groups in the piperidine ring.

  • ~1650 cm⁻¹ (very strong): C=O stretching vibration (Amide I). Its position below 1700 cm⁻¹ is a direct consequence of the resonance within the amide group and the weakening of the carbonyl bond due to hydrogen bonding.

  • ~1550 cm⁻¹ (strong): A combination of N-H in-plane bending and C-N stretching (Amide II).

  • ~1460 cm⁻¹ (medium): CH₂ scissoring (bending) vibration.

G cluster_mol Piperidin-2-one Vibrational Modes cluster_vib mol AmideI Amide I ~1650 cm⁻¹ (C=O Stretch) mol->AmideI Primarily AmideII Amide II ~1550 cm⁻¹ (N-H Bend + C-N Stretch) mol->AmideII Coupled NH_Stretch N-H Stretch ~3290 cm⁻¹ mol->NH_Stretch Localized

Caption: Key vibrational modes of the piperidin-2-one lactam group.

Comparative Guide: The Influence of Ring Strain on Lactam Bands

A key aspect of lactam chemistry is the influence of ring size on reactivity and spectral properties. By comparing the Amide I band of piperidin-2-one (a relatively strain-free 6-membered ring) with lactams of different ring sizes, a clear trend emerges.

The Underlying Causality: The C=O stretching frequency is sensitive to the endocyclic C-N bond's ability to participate in resonance (forming O=C-N ↔ ⁻O-C=N⁺). In smaller, more strained rings (like β-lactams), the geometric constraints hinder the nitrogen atom from achieving the planar geometry required for optimal resonance. This lack of resonance gives the C=O bond more double-bond character, strengthening it and increasing its vibrational frequency (shifting it to a higher wavenumber).

The following table summarizes the approximate Amide I frequencies for various lactams, demonstrating this principle.

Lactam NameCommon NameRing SizeAmide I (C=O Stretch) Frequency (cm⁻¹)Key Structural Feature
Azetidin-2-oneβ-Lactam4~1760High ring strain, limited amide resonance
Pyrrolidin-2-oneγ-Butyrolactam5~1700Moderate ring strain
Piperidin-2-one δ-Valerolactam 6 ~1650 Low ring strain, effective amide resonance
Azepan-2-oneε-Caprolactam7~1655Flexible, strain-free ring

Note: Frequencies are approximate for solid or liquid phases and can vary with the sampling method and degree of hydrogen bonding.

This comparative data clearly shows that the Amide I band of piperidin-2-one sits at a lower frequency compared to its smaller, more strained counterparts, confirming the significant role of ring geometry in determining its spectral characteristics. This makes FTIR spectroscopy an invaluable and rapid tool for distinguishing between different lactam structures in both research and quality control settings.

References

  • Maiti, K. S. (2015). Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. AIP Conference Proceedings. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. Drawell Scientific Instrument Co., Ltd. [Link]

  • Oregon State University. (2020). FTIR instrumentation and theory. Oregon State University Chemistry. [Link]

  • University of the West Indies. Sample preparation for FT-IR. The University of the West Indies at Mona, Jamaica. [Link]

  • Unknown Author. The features of IR spectrum. University of Thi-Qar. [Link]

  • Mugberia Gangadhar Mahavidyalaya. Principles and instrumentation FTIR spectroscopy. Mugberia Gangadhar Mahavidyalaya. [Link]

  • Maiti, K. S. (2018). Ultrafast N–H vibrational dynamics of hydrogen-bonded cyclic amide reveal by 2DIR spectroscopy. Chemical Physics. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Virginia Tech. [Link]

  • Warnke, S., et al. (2021). Amide-I and -II Vibrations of the Cyclic β-Sheet Model Peptide Gramicidin S in the Gas Phase. The Journal of Physical Chemistry Letters. [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]

  • Baker, M. J., et al. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Spectroscopy. [Link]

  • Hallam, H. E. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. [Link]

  • Michigan State University. Principles of FTIR Spectroscopy. MSU Chemistry. [Link]

  • Jena Bioscience. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Jena Bioscience. [Link]

  • Grdadolnik, J. (2003). Saturation Effects in FTIR Spectroscopy: Intensity of Amide I and Amide II Bands in Relation to Protein Concentration and Sample Thickness. Acta Chimica Slovenica. [Link]

  • Wang, L., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Molecules. [Link]

  • Tokmakoff, A., et al. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. [Link]

  • Noreen, S., et al. (2024). Structural changes in amide I and amide II regions of PCOS women analyzed by ATR-FTIR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Liew, K. B., et al. (2020). Comparative Purity Study by UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Simulta. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

A Comparative Crystallographic Guide to 4-Aminopiperidin-2-one Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its conformational flexibility and the ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The hydrochloride salt of these molecules, such as 4-Aminopiperidin-2-one hydrochloride, is often utilized to enhance solubility and stability. A profound understanding of the three-dimensional structure of these compounds at the atomic level, as provided by single-crystal X-ray crystallography, is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide provides a comparative analysis of the crystallographic data of 4-Aminopiperidin-2-one hydrochloride with a representative piperidinone analog, offering insights into the structural nuances of this important class of molecules. Furthermore, a detailed, self-validating experimental protocol for obtaining high-quality single-crystal X-ray diffraction data for such compounds is presented.

Structural Comparison: 4-Aminopiperidin-2-one Hydrochloride vs. a Representative Piperidinone Analog

As of the latest search, a public crystal structure for 4-Aminopiperidin-2-one hydrochloride is not available in the Cambridge Structural Database (CSD). Therefore, for the purpose of this guide, we will compare the expected structural features of 4-Aminopiperidin-2-one hydrochloride with the experimentally determined crystal structure of a closely related analog, 4-Piperidone monohydrate hydrochloride . This compound shares the core piperidinone ring and the hydrochloride salt form, making it a valuable comparator for understanding key structural attributes.

Crystallographic Parameter 4-Aminopiperidin-2-one Hydrochloride (Expected/Typical) 4-Piperidone Monohydrate Hydrochloride (Representative Data)
Chemical Formula C₅H₁₁ClN₂OC₅H₁₂ClNO₂
Formula Weight 150.61153.61
Crystal System Monoclinic or Orthorhombic (Typical for small organic salts)Monoclinic
Space Group P2₁/c or P-1 (Common centrosymmetric groups)P2₁/n
Unit Cell Dimensions a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 10-15 Å, β ≈ 90-105°a = 6.448 Å, b = 11.385 Å, c = 9.872 Å, β = 98.98°
Ring Conformation Chair or slightly distorted chair[1]Chair
Key Torsion Angles Expected to show typical chair conformation valuesC1-C2-N1-C6 ≈ 55°, C2-C3-C4-C5 ≈ -54°
Hydrogen Bonding Network Extensive H-bonding involving the aminium group (N⁺-H), the lactam N-H, the carbonyl oxygen, and the chloride ion.Involves the piperidinium N⁺-H, the gem-diol hydroxyl groups, the water molecule, and the chloride ion.
Intermolecular Interactions Ion-pairing between the protonated amine and the chloride ion will be a dominant feature.Strong N-H···Cl and O-H···Cl hydrogen bonds are observed, creating a robust 3D network.

Expert Insights: The piperidinone ring in small organic molecules predominantly adopts a chair conformation to minimize steric strain.[1] For 4-Aminopiperidin-2-one hydrochloride, the protonation of the 4-amino group is expected, leading to a positively charged ammonium group. This, along with the protonated ring nitrogen, will form strong hydrogen bonds with the chloride counter-ion. These interactions are critical in defining the crystal packing and can influence the physicochemical properties of the solid form. In the case of 4-Piperidone monohydrate hydrochloride, the ketone at the 4-position is hydrated to a geminal diol in the solid state, which significantly influences its hydrogen bonding capabilities.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small-Molecule Hydrochloride Salt

This protocol outlines a robust and self-validating workflow for determining the crystal structure of a small-molecule hydrochloride salt, such as 4-Aminopiperidin-2-one hydrochloride.

Crystal Growth

The cornerstone of a successful X-ray diffraction experiment is the availability of a high-quality single crystal. For hydrochloride salts, which are typically soluble in polar solvents, slow evaporation or vapor diffusion are effective crystallization techniques.

  • Rationale: Slow crystal growth is crucial to minimize defects and obtain a well-ordered crystal lattice, which diffracts X-rays strongly and uniformly.

Step-by-Step Methodology:

  • Solvent Selection: Begin by screening for suitable solvents. Methanol, ethanol, and water are good starting points for hydrochloride salts. The ideal solvent is one in which the compound is sparingly soluble.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a cap that has a few small perforations to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Prepare a concentrated solution of the compound in a good solvent.

    • Place a small drop of this solution on a siliconized glass slide.

    • In a sealed container, place a larger volume of a poor solvent (an "anti-solvent") in which the compound is insoluble.

    • Place the glass slide with the drop inside the sealed container. The vapor of the anti-solvent will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

Crystal Mounting and Data Collection

Step-by-Step Methodology:

  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

  • Mounting: Carefully mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations and can improve the quality of the diffraction data.

    • Perform an initial set of diffraction images to determine the unit cell parameters and the crystal system.

    • Based on the unit cell and crystal system, devise a data collection strategy to ensure complete and redundant data are collected.

    • Collect the full diffraction dataset.

Data Processing, Structure Solution, and Refinement

Step-by-Step Methodology:

  • Data Integration and Scaling: Process the raw diffraction images to integrate the intensities of the reflections and apply corrections for factors such as absorption.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure.

  • Structure Refinement: Refine the atomic positions, and displacement parameters against the experimental data to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored using the R-factor and R-free values.

  • Validation: The final structure should be validated to ensure that the bond lengths, bond angles, and other geometric parameters are chemically reasonable.

Experimental Workflow Diagram

experimental_workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Solvent_Screening Solvent Screening Crystal_Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection Diffraction Data Collection (100 K) Crystal_Mounting->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A schematic overview of the key stages in determining the crystal structure of a small molecule.

Conclusion

While the experimental crystal structure of 4-Aminopiperidin-2-one hydrochloride remains to be determined, a comparative analysis with related piperidinone structures provides valuable insights into its likely solid-state conformation and intermolecular interactions. The detailed experimental protocol provided in this guide offers a robust framework for obtaining high-quality crystallographic data for this and similar compounds. Such data is indispensable for advancing our understanding of the structure-property relationships that govern the behavior of these important pharmaceutical building blocks.

References

  • Rubina, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

Sources

Safety Operating Guide

4-Aminopiperidin-2-one dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Aminopiperidin-2-one dihydrochloride Proper Disposal Procedures CAS Number: 1956307-86-0 Formula: C₅H₁₂Cl₂N₂O[1]

Executive Safety & Operational Directive

Objective: To establish a standardized, self-validating protocol for the safe disposal of 4-Aminopiperidin-2-one dihydrochloride . This guide addresses the specific chemical behavior of amino-lactam salts, prioritizing personnel safety, regulatory compliance (EPA/RCRA), and environmental protection.

Core Safety Principle: Treat this compound as an acidic, nitrogenous organic salt . The "dihydrochloride" designation indicates that upon dissolution in water or contact with moisture, this compound will generate an acidic environment (pH < 4). Improper mixing with strong bases (e.g., Sodium Hydroxide) can result in rapid exothermic neutralization and the liberation of the free amine, potentially causing splashing or volatile emissions.

Chemical Profile & Hazard Identification

Before disposal, you must understand the "Why" behind the safety steps. This compound is not just "chemical waste"; it is a reactive salt.

ParameterSpecificationDisposal Implication
Chemical Name 4-Aminopiperidin-2-one dihydrochlorideContains both amine and lactam functionalities.
CAS Number 1956307-86-0Use for waste manifest and inventory tracking.
Physical State Solid (Powder/Crystalline)Hygroscopic; keep dry until disposal.
Acidity (pKa) Acidic (2x HCl)CRITICAL: Do not mix directly with bleach (NaOCl) or strong bases.
Solubility High in Water, MethanolEasily mobilized in spills; requires containment.
Incompatibilities Strong Oxidizers, Strong BasesSegregate from nitrates, perchlorates, and hydroxides.

Pre-Disposal Handling & Segregation

The Golden Rule of Segregation: Never mix this compound with "General Basic Waste" without a controlled neutralization step.

Segregation Protocol
  • Solid Waste: Collect in a dedicated solid hazardous waste container labeled "Toxic/Irritant Solids."

  • Liquid Waste:

    • Aqueous: Segregate into "Acidic Aqueous Waste."

    • Organic: Segregate into "Non-Halogenated Organic Waste" (if dissolved in MeOH/EtOH) or "Halogenated" (if in DCM).

  • Container Compatibility: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (corrosion risk from HCl).

Visualizing the Decision Matrix

The following decision tree illustrates the logical flow for categorizing waste streams to prevent cross-reactivity.

WasteSegregation Start Waste Generation: 4-Aminopiperidin-2-one 2HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid BIN: Solid Hazardous Waste (Trace Contaminated) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Water Based Organic Organic Solvent SolventCheck->Organic Solvent Based BinAcid BIN: Acidic Aqueous Waste (Do NOT mix with Bleach) Aqueous->BinAcid HalogenCheck Halogenated Solvent? (DCM, Chloroform) Organic->HalogenCheck BinHalo BIN: Halogenated Organic HalogenCheck->BinHalo Yes BinNonHalo BIN: Non-Halogenated Organic HalogenCheck->BinNonHalo No

Figure 1: Waste Segregation Decision Tree. Follow this logic to prevent incompatible mixtures in waste drums.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid Reagent

Use this when disposing of expired or degraded stock.

  • Labeling: Attach a hazardous waste tag. Clearly write: "4-Aminopiperidin-2-one dihydrochloride, Solid, Acidic, Irritant."

  • Primary Containment: Keep the chemical in its original vial if possible. If the vial is broken, transfer to a screw-top HDPE jar.

  • Secondary Containment: Place the vial/jar into a clear plastic zip-lock bag to contain any potential dust.

  • Disposal Bin: Deposit into the Solid Hazardous Waste Drum .

    • Note: Do not throw in regular trash or biohazard bins.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this for HPLC waste or mother liquors.

  • Check pH: Dip a pH strip into the waste. It will likely be acidic (pH 1–3).

  • Solvent Identification:

    • If >10% Organic Solvent: Dispose of as Organic Waste . Do not neutralize. The waste facility handles the pH.[2]

    • If 100% Aqueous: You may be required to neutralize before pickup, depending on local facility rules.

      • Neutralization Protocol: Slowly add 1M Sodium Bicarbonate (NaHCO₃) while stirring. Watch for bubbling (CO₂ evolution). Stop when pH is 6–8.

  • Transfer: Pour into the appropriate carboy (Acidic Aqueous or Organic).

    • CAUTION: Never pour into a carboy containing Cyanides or Sulfides (risk of HCN/H₂S gas evolution).

Scenario C: Empty Container Disposal
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the salt (Water or Methanol).

  • Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Waste (see Scenario B).

  • Defacing: Cross out the label and mark "EMPTY."

  • Glass Disposal: Place the rinsed, dry bottle in the "Broken Glass / Lab Glass" box.

Emergency Spill Response

If a spill occurs, immediate containment is necessary to prevent acid burns or dust inhalation.

Spill Cleanup Workflow

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 Mask Alert->PPE Assess 3. Assess State PPE->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill Sweep 4. Cover with wet paper towels (Prevent Dust) DrySpill->Sweep Absorb 4. Cover with Sodium Bicarbonate Then Absorbent Pads WetSpill->Absorb Collect 5. Collect in Heavy Duty Plastic Bag Sweep->Collect Absorb->Collect Label 6. Label as Hazardous Waste & Call EHS Collect->Label

Figure 2: Emergency Spill Response Workflow. Prioritize dust suppression for solids and neutralization for liquids.

Specific Neutralization Step for Spills: For liquid spills, cover the area with Sodium Bicarbonate (Baking Soda) or Calcium Carbonate .

  • Observation: The powder will fizz.

  • Action: Wait until fizzing stops (neutralization complete) before sweeping up the paste.

Regulatory Compliance (US EPA / RCRA)

  • Waste Code Determination:

    • This compound is not specifically "Listed" (P or U list) by the EPA.

    • However, it displays the Characteristic of Corrosivity (D002) if in aqueous solution with pH < 2.

  • Generator Status: Ensure your lab tracks the weight of this waste towards your Monthly Generation Rate.

  • Drain Disposal: STRICTLY PROHIBITED. Do not pour down the sink. The amine functionality can be toxic to aquatic life, and the acidity damages plumbing.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136279934 (4-Aminopiperidin-2-one dihydrochloride). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

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4-Aminopiperidin-2-one dihydrochloride

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